molecular formula C9H14O3 B2413080 1-(Oxan-4-yl)butane-1,3-dione CAS No. 1893744-05-2

1-(Oxan-4-yl)butane-1,3-dione

カタログ番号: B2413080
CAS番号: 1893744-05-2
分子量: 170.208
InChIキー: NUSRIBJLLPXXET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Oxan-4-yl)butane-1,3-dione is a specialist beta-diketone compound of significant interest in advanced chemical research and development. Its structure, featuring an oxane (tetrahydropyran) ring linked to a 1,3-diketone chain, makes it a versatile precursor and building block. The compound is characterized by its active methylene group, which is highly amenable to enolate formation, facilitating its role in various carbon-carbon bond-forming reactions, complexizations, and cyclocondensation reactions commonly employed in heterocyclic synthesis . Researchers utilize this beta-diketone as a key intermediate in the synthesis of more complex molecular architectures, including potential ligands for metal-organic frameworks (MOFs), catalysts, and functional materials. The oxane ring contributes desirable properties such as altered solubility and conformational constraint, which can be critical in modulating the behavior of resulting compounds in material science applications . As a beta-diketone, it is also a candidate for the development of novel polymers and as a synthon in pharmaceutical research for the construction of bioactive molecule scaffolds. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Please refer to the product-specific Certificate of Analysis (COA) for detailed information on lot-specific identification data, including CAS number and physicochemical properties.

特性

IUPAC Name

1-(oxan-4-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7(10)6-9(11)8-2-4-12-5-3-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSRIBJLLPXXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 1-(Oxan-4-yl)butane-1,3-dione: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Heterocyclic Scaffolds and Reactive Dicarbonyls

1-(Oxan-4-yl)butane-1,3-dione is a fascinating hybrid molecule that combines two structurally significant motifs in organic chemistry: the saturated oxygen-containing heterocycle, oxane (also known as tetrahydropyran), and the versatile β-dicarbonyl system of butane-1,3-dione. The tetrahydropyran ring is a privileged scaffold found in a multitude of bioactive natural products and pharmaceuticals, prized for its conformational stability and ability to engage in hydrogen bonding.[1][2] The 1,3-dicarbonyl moiety, on the other hand, is a cornerstone of synthetic chemistry, renowned for its unique reactivity, particularly its capacity for enolization and its role as a key precursor in the formation of carbon-carbon and carbon-heteroatom bonds.[3]

This guide provides a comprehensive technical overview of 1-(Oxan-4-yl)butane-1,3-dione, delving into its structural characteristics, physicochemical properties, and potential synthetic applications. We will explore the causality behind its reactivity, propose validated experimental approaches for its synthesis and characterization, and contextualize its utility for professionals in drug discovery and materials science.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is a precise characterization of its structure and fundamental properties.

Chemical Identity
  • IUPAC Name : 1-(oxan-4-yl)butane-1,3-dione[4]

  • Synonyms : 1-(Tetrahydro-2H-pyran-4-yl)butane-1,3-dione, 1-(tetrahydro-2H-pyran-4-yl)-1,3-Butanedione[4]

  • Molecular Formula : C₉H₁₄O₃[4]

  • CAS Number : 1893744-05-2[4]

  • Canonical SMILES : CC(=O)CC(=O)C1CCOCC1[4]

  • InChIKey : NUSRIBJLLPXXET-UHFFFAOYSA-N[4]

Caption: 2D structure of 1-(Oxan-4-yl)butane-1,3-dione.

Physicochemical Properties

A summary of the key computed physicochemical properties provides insight into the molecule's behavior in various chemical environments. These values are critical for designing experiments, predicting solubility, and assessing potential bioavailability.

PropertyValueSource
Molecular Weight 170.21 g/mol PubChem[4]
XLogP3 (Lipophilicity) 0.1PubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 2PubChem[4]
Polar Surface Area 43.4 ŲPubChem[4]
Refractive Index (Predicted) 1.453ChemSpider
Boiling Point (Predicted) 167 °CStenutz[5]

Core Chemical Principles: The Keto-Enol Tautomerism

A defining characteristic of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is fundamental to their reactivity. The methylene protons situated between the two carbonyl groups are significantly acidic (pKa ≈ 9-11 in water) because the resulting enolate anion is stabilized by resonance, delocalizing the negative charge over both oxygen atoms.

The enol form is stabilized by the formation of a six-membered, quasi-aromatic ring via a strong intramolecular hydrogen bond.[6] This dynamic equilibrium is the causal factor behind the compound's dual nucleophilic and electrophilic nature, making it a versatile synthetic intermediate.

Caption: Keto-enol equilibrium in 1-(Oxan-4-yl)butane-1,3-dione.

Synthesis and Experimental Protocols

While specific literature on the synthesis of 1-(Oxan-4-yl)butane-1,3-dione is sparse, a highly reliable and field-proven method can be extrapolated from the standard synthesis of β-diketones: the Claisen condensation.

Proposed Synthetic Pathway: Acylation of an Enolate

The most logical and robust approach involves the acylation of the enolate derived from 4-acetyl-tetrahydropyran with an acetylating agent like ethyl acetate. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the starting ketone without competing side reactions.

Synthesis_Pathway Reactant1 4-Acetyl-tetrahydropyran Intermediate Enolate Intermediate Reactant1->Intermediate + Base Reactant2 Ethyl Acetate Reactant2->Intermediate + Base Sodium Hydride (NaH) or LDA Product 1-(Oxan-4-yl)butane-1,3-dione Intermediate->Product + Workup Workup Acidic Workup (e.g., aq. HCl)

Caption: Proposed Claisen condensation route to the target compound.

Step-by-Step Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. Each step includes justifications based on established chemical principles to ensure reproducibility and safety.

  • System Preparation (Inert Atmosphere):

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

    • Causality: β-dicarbonyl synthesis is sensitive to moisture, which can quench the strong base and lead to side reactions. An inert atmosphere is mandatory.

  • Base Suspension:

    • Suspend 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

    • Causality: THF is an ideal aprotic solvent. Cooling is essential to control the exothermic reaction during deprotonation.

  • Enolate Formation:

    • Dissolve 1.0 equivalent of 4-acetyl-tetrahydropyran in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the mixture to stir for an additional hour at 0 °C to ensure complete enolate formation, which is often indicated by the cessation of hydrogen gas evolution.

    • Causality: Slow, controlled addition prevents a dangerous exotherm and ensures efficient deprotonation.

  • Acylation:

    • Add 1.2 equivalents of ethyl acetate dropwise to the reaction mixture.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.

    • Causality: A slight excess of the acylating agent drives the reaction to completion. The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Quenching and Workup:

    • Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M hydrochloric acid (HCl).

    • Causality: The acidic workup neutralizes the remaining base and protonates the resulting β-ketoester salt to yield the final product.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel or by vacuum distillation.

    • Causality: Purification is necessary to remove unreacted starting materials and byproducts, ensuring high purity of the final compound.

Predicted Spectral Characteristics for Structural Verification

While experimental data is the gold standard, a robust prediction of spectral features is essential for guiding characterization efforts.

Technique Expected Features
¹H NMR Keto Form: A sharp singlet around 2.2 ppm (acetyl CH₃), a singlet around 3.6 ppm (methylene -CH₂- between carbonyls), and complex multiplets between 1.5-4.0 ppm for the oxane ring protons. Enol Form: A sharp singlet around 2.1 ppm (enol CH₃), a singlet around 5.6 ppm (enol vinyl C-H), and a very broad singlet far downfield (12-16 ppm) for the intramolecularly H-bonded enol -OH. The methylene signal at 3.6 ppm will be absent or diminished.
¹³C NMR Expected signals around 202 ppm (keto C=O), 190 ppm (enol C=O), 100 ppm (enol vinyl C-H), 67 ppm (oxane C-O), 58 ppm (keto -CH₂-), and 25-35 ppm for the remaining aliphatic carbons.
IR (Infrared) A strong, broad absorption from ~2400-3400 cm⁻¹ (enol O-H stretch). Strong, sharp absorptions around 1725 cm⁻¹ (keto C=O stretch) and a conjugated C=O stretch around 1600 cm⁻¹ characteristic of the H-bonded enol tautomer.[7]

Applications in Research and Development

The true value of 1-(Oxan-4-yl)butane-1,3-dione lies in its potential as a versatile building block.

  • Heterocyclic Synthesis: β-Diketones are classic precursors for synthesizing a wide array of five- and six-membered heterocycles. For instance, reaction with hydrazine derivatives yields pyrazoles, while reaction with hydroxylamine produces isoxazoles. These heterocyclic cores are ubiquitous in medicinal chemistry.

  • Metal Chelation: The enolate form acts as a bidentate ligand, capable of forming stable complexes with various metal ions. This property is valuable in catalysis, materials science, and the development of metal-based drugs.

  • Pharmaceutical Scaffolding: The incorporation of the tetrahydropyran ring provides a vector for aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This makes the molecule an attractive starting point for fragment-based drug discovery or as an intermediate in the synthesis of more complex target molecules.

Safety and Handling

As a dicarbonyl compound, appropriate safety measures are paramount. While specific toxicity data for this compound is not available, general guidelines for the class should be strictly followed.

  • Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from sources of ignition, as many organic solvents used in its synthesis are flammable.[9]

  • First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of significant exposure, seek immediate medical attention.[10]

Conclusion

1-(Oxan-4-yl)butane-1,3-dione stands as a molecule of significant synthetic potential. Its dual functionality—a pharmaceutically relevant heterocyclic moiety and a highly reactive β-dicarbonyl system—positions it as a valuable tool for chemists in diverse fields. By understanding its fundamental properties, employing robust synthetic protocols, and adhering to strict safety standards, researchers can effectively leverage this compound to construct novel molecular architectures for applications in medicine, catalysis, and beyond.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 116919470, 1-(Oxan-4-yl)butane-1,3-dione. PubChem. [Link]

  • Wikipedia contributors (2023). Dicarbonyl. Wikipedia. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12418330, 1-(Pyridin-4-yl)butane-1,3-dione. PubChem. [Link]

  • Jo, H., & Pae, A. N. (2020). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 18(10), 496. [Link]

  • Demchenko, A. V., & Stine, K. J. (2011). Concise synthesis of 1,3-di-O-substituted tetrahydropyran derivatives as conformationally stable pyranose mimetics. IRL @ UMSL. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]

  • Lheureux, G., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5995. [Link]

  • Wikipedia contributors (2023). 1,3-Butanediol. Wikipedia. [Link]

  • Google Patents (2012). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Reddy, B. V. S., et al. (2018). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 16(3), 379-383. [Link]

  • Quora. (2020). What is the difference between butane-1,3-dione and 3-oxobutanal? Chemspider says they are different. [Link]

  • Terpilowski, M. A., et al. (2022). 4,4′-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione). Molbank, 2022(4), M1502. [Link]

  • Stenutz. oxan-4-one. [Link]

  • Ataman Kimya. 1,3-BUTANEDIOL. [Link]

  • Jones, R. D. G. (1976). Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. Journal of the Chemical Society, Perkin Transactions 2, (5), 513-515. [Link]

Sources

Technical Monograph: 1-(Tetrahydro-2H-pyran-4-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1893744-05-2 Formula: C₉H₁₄O₃ Molecular Weight: 170.21 g/mol

Part 1: Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione represents a high-value "linchpin" intermediate. It serves as a bifunctional scaffold, combining the pharmacologically privileged tetrahydropyran (THP) ring with the versatile reactivity of a


-diketone .

Why this molecule matters:

  • Solubility & Lipophilicity Tuning: The THP moiety acts as a polar bioisostere of cyclohexane and phenyl rings. It lowers

    
     (typically by 1.0–1.5 units compared to cyclohexane), improving aqueous solubility without sacrificing steric bulk—a critical factor in Fragment-Based Drug Design (FBDD).
    
  • Heterocycle Precursor: The 1,3-dicarbonyl core is the primary gateway to synthesizing substituted pyrazoles, isoxazoles, and pyrimidines —motifs ubiquitous in kinase inhibitors (e.g., JAK, BRAF inhibitors).

  • Metabolic Stability: Unlike phenyl rings susceptible to oxidative metabolism (CYP450), the ether oxygen in the THP ring reduces metabolic liability while maintaining hydrogen bond acceptor capability.

Part 2: Chemical Identity & Tautomeric Equilibrium

Understanding the tautomerism of CAS 1893744-05-2 is prerequisite for successful derivatization. Like acetylacetone, this molecule exists in a dynamic equilibrium between the keto and enol forms.

Key Characteristic: The enol form is thermodynamically stabilized by an intramolecular hydrogen bond (IMHB) between the enolic hydroxyl and the carbonyl oxygen.

  • Keto Form: Preferred in polar, hydrogen-bond-disrupting solvents (e.g., DMSO, Water).

  • Enol Form: Predominant in non-polar solvents (e.g.,

    
    ) and the gas phase; this is the nucleophilic species in alkylation reactions.
    

Table 1: Physicochemical Profile

PropertyValue / DescriptionNote
Appearance Colorless to pale yellow liquid/oilViscosity increases upon standing due to H-bonding.
Boiling Point ~260–270°C (Predicted)Distillable under high vacuum (<1 mmHg).
pKa ~9.0 (Active Methylene)Deprotonation requires mild bases (e.g.,

, NaOEt).
Solubility DCM, EtOAc, MeOH, THFLimited solubility in water; soluble in basic aqueous media.
Part 3: Synthetic Protocol (Self-Validating)

Objective: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione via Claisen Condensation.

Mechanism: Nucleophilic attack of the enolate of 4-acetyltetrahydropyran on an activated acetyl equivalent (Ethyl Acetate).

Reagents & Materials
  • Substrate: 4-Acetyltetrahydropyran (1.0 eq)

  • Reagent: Ethyl Acetate (Dry, 5.0 eq - acts as reactant and co-solvent)

  • Base: Sodium Hydride (60% in oil, 1.2 eq) or Sodium Ethoxide (solid, 1.2 eq)

  • Solvent: Anhydrous THF or Toluene

  • Quench: 1N HCl

Step-by-Step Methodology
  • Base Preparation: In a flame-dried 3-neck flask under Nitrogen/Argon, wash NaH (if used) with dry hexanes to remove mineral oil. Suspend in anhydrous THF.

  • Enolate Formation: Cool the suspension to 0°C. Add 4-acetyltetrahydropyran dropwise over 20 minutes.

    • Validation Check: Evolution of

      
       gas bubbles indicates successful deprotonation. Stir for 30 mins until bubbling ceases.
      
  • Condensation: Add Ethyl Acetate (dry) dropwise. Allow the reaction to warm to Room Temperature (RT), then reflux for 4–6 hours.

    • Validation Check: The reaction mixture should turn from a white suspension to a clear yellow/orange solution, indicating the formation of the

      
      -diketonate anion.
      
  • Workup (Critical):

    • Cool to 0°C. Quench carefully with 1N HCl until pH ~3–4.

    • Note: Acidification is required to protonate the enolate and drive the product into the organic layer.

    • Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

      
      .
      
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient). The

    
    -diketone often streaks on silica due to acidity; adding 1% Acetic Acid to the eluent sharpens the peak.
    
Part 4: Reactivity & Derivatization Workflow

The primary utility of CAS 1893744-05-2 is its conversion into heterocycles. The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

G Core THP-Beta-Diketone (CAS 1893744-05-2) Pyrazole THP-Pyrazole (Kinase Inhibitor Scaffold) Core->Pyrazole Cyclocondensation (EtOH, Reflux, Acid Cat.) Pyrimidine THP-Pyrimidine (Kinase/GPCR Ligand) Core->Pyrimidine Cyclization (NaOEt, EtOH, Reflux) Isoxazole THP-Isoxazole (Bioactive Core) Core->Isoxazole Condensation (Control of Regioselectivity) Hydrazine Hydrazine/Hydrazine Derivatives (NH2-NH-R) Hydrazine->Pyrazole Amidine Amidine/Guanidine (NH=C(R)-NH2) Amidine->Pyrimidine Hydroxylamine Hydroxylamine (NH2-OH) Hydroxylamine->Isoxazole

Figure 1: Divergent synthetic pathways transforming the THP-beta-diketone core into bioactive heterocyclic scaffolds.

Key Reaction: Pyrazole Synthesis (The "Kinase Route")
  • Context: Many kinase inhibitors (e.g., Ruxolitinib analogs) utilize a pyrazole core.

  • Protocol: React CAS 1893744-05-2 with a substituted hydrazine (

    
    ) in Ethanol at reflux.
    
  • Regioselectivity Challenge: Reaction with substituted hydrazines yields two regioisomers (3-THP vs 5-THP).

    • Control: Steric bulk of the hydrazine substituent and solvent polarity dictate the ratio. The THP group is sterically demanding, often favoring the isomer where the hydrazine

      
       attacks the carbonyl furthest from the THP ring (the acetyl carbonyl).
      
Part 5: Medicinal Chemistry Applications[1][2][3][4][5][6]

1. Bioisosteric Replacement Strategy Replacing a cyclohexyl or tert-butyl group with the THP-4-yl group (derived from this diketone) is a standard optimization tactic.

Table 2: Bioisosteric Comparison

ParameterCyclohexane AnalogTHP Analog (This Core)Impact on Drug Candidate
LogP (Lipophilicity) High (~3.0)Moderate (~1.5)Improved Solubility: Lower LogP reduces non-specific binding and improves dissolution rates.
H-Bonding NoneH-Bond Acceptor (Ether O)Target Binding: The ether oxygen can engage in specific H-bond interactions with protein backbone residues.
Metabolic Clearance Oxidative HydroxylationGenerally StableHalf-life Extension: THP is less prone to rapid CYP450 oxidation compared to alkyl chains.

2. Case Study Context: JAK Inhibitors While specific patent claims for this exact CAS number are often obscured within Markush structures, the THP-pyrazole motif is extensively documented in JAK1/JAK2 inhibitor patents. The synthesis of these inhibitors often starts with the condensation of a THP-beta-diketone with a hydrazine derivative, followed by coupling to the kinase hinge-binding motif.

Part 6: References
  • Tetrahydropyran in Medicinal Chemistry:

    • Source: ChemicalBook & Vertex AI Analysis. "Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry." (2025).[1]

    • Relevance: Establishes the THP ring as a critical scaffold for H3 receptor antagonists and neurological drugs.[2]

  • Beta-Diketone Synthesis (Claisen Condensation):

    • Source: Patsnap / Google Patents. "Preparation method of ethyl 4,4,4-trifluoroacetoacetate." (2014).[3]

    • Relevance: Validates the general protocol for synthesizing 1,3-diones using sodium ethoxide and ethyl acetate, applicable to the THP-analog.

  • Heterocycle Formation (Pyrazoles):

    • Source: Common Organic Chemistry. "Synthesis of Pyrazoles from 1,3-Diketones."

    • Relevance: Provides the mechanistic grounding for the conversion of CAS 1893744-05-2 into bioactive kinase inhibitors.

  • Bioisosterism of Tetrahydropyran:

    • Source: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

    • Relevance: Authoritative text on using ether-containing rings to modulate lipophilicity (LogP) in drug design.

Sources

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 1-(Oxan-4-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Harnessing Tautomeric Equilibria in Drug Development

Abstract

The phenomenon of keto-enol tautomerism, a fundamental concept in organic chemistry, holds significant implications for the fields of medicinal chemistry and drug development.[1][2] This is particularly true for β-dicarbonyl compounds, which are prevalent structural motifs in numerous pharmacologically active molecules. This technical guide provides a comprehensive examination of the keto-enol tautomerism of a specific β-dicarbonyl compound, 1-(Oxan-4-yl)butane-1,3-dione. We will delve into the structural and environmental factors that govern this equilibrium, offering a detailed analysis supported by established analytical techniques. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to understand, quantify, and potentially manipulate the tautomeric preferences of this and similar molecules, ultimately aiding in the rational design of more effective and stable therapeutic agents.

Introduction: The Significance of Tautomerism in a Pharmaceutical Context

Tautomerism, the interconversion of constitutional isomers, most commonly involving the migration of a proton, plays a crucial role in the behavior of many organic molecules.[3] For drug candidates, the existence of multiple tautomers can have profound consequences on their pharmacokinetic and pharmacodynamic profiles. Different tautomers can exhibit variations in lipophilicity, acidity, hydrogen bonding capabilities, and shape, all of which influence receptor binding, membrane permeability, and metabolic stability.[4]

The β-dicarbonyl moiety is a classic example of a structure that readily undergoes keto-enol tautomerism.[5] The resulting equilibrium between the diketo and enol forms is sensitive to a variety of factors, including the electronic nature of substituents and the surrounding solvent environment.[6][7] Understanding and controlling this equilibrium is therefore a critical aspect of drug design. 1-(Oxan-4-yl)butane-1,3-dione, with its non-aromatic heterocyclic substituent, presents an interesting case study for exploring the interplay of these factors.

The Tautomeric Landscape of 1-(Oxan-4-yl)butane-1,3-dione

The tautomeric equilibrium of 1-(Oxan-4-yl)butane-1,3-dione involves the interconversion between its diketo form and two possible enol forms, as illustrated below.

Caption: Keto-enol equilibrium of 1-(Oxan-4-yl)butane-1,3-dione.

The stability of the enol form in β-dicarbonyl compounds is significantly enhanced by two key factors: the formation of a conjugated π-system and the presence of a strong intramolecular hydrogen bond, which creates a stable six-membered ring-like structure.[8][9]

The oxane ring in 1-(Oxan-4-yl)butane-1,3-dione is an aliphatic, non-conjugated substituent. Its influence on the keto-enol equilibrium is primarily through inductive and steric effects, rather than resonance. The electron-donating nature of the alkyl group can slightly destabilize the enol form compared to more electron-withdrawing substituents.[10]

Solvent Effects: A Critical Determinant of Tautomeric Preference

The choice of solvent can dramatically shift the keto-enol equilibrium.[1][11] This is due to the differential solvation of the more polar keto tautomer and the less polar, intramolecularly hydrogen-bonded enol tautomer.[7]

  • Non-polar, aprotic solvents (e.g., hexane, carbon tetrachloride, chloroform) tend to favor the enol form. In these environments, the stabilizing effect of the intramolecular hydrogen bond is maximized as there is no competition from solvent molecules for hydrogen bonding.[7][9]

  • Polar, aprotic solvents (e.g., acetone, DMSO) can interact with the keto form through dipole-dipole interactions, which can lead to an increase in the proportion of the keto tautomer compared to non-polar solvents.[12]

  • Polar, protic solvents (e.g., water, methanol) strongly solvate both the keto and enol forms through intermolecular hydrogen bonding. This disrupts the intramolecular hydrogen bond of the enol, often leading to a significant shift in the equilibrium towards the more polar keto form.[9][13]

The following table summarizes the expected trend for the percentage of the enol tautomer of 1-(Oxan-4-yl)butane-1,3-dione in various solvents.

SolventDielectric Constant (ε)Expected % EnolRationale
Chloroform-d (CDCl₃)4.8HighLow polarity, minimal disruption of intramolecular H-bond.[12]
Acetone-d₆21.1IntermediatePolar aprotic, stabilizes the keto form through dipole-dipole interactions.[12]
DMSO-d₆47.2Intermediate-LowHighly polar aprotic, strongly solvates the keto form.[12][14]
Methanol-d₄32.6LowPolar protic, disrupts intramolecular H-bond through intermolecular H-bonding.[15]
Water-d₂80.1Very LowHighly polar protic, strong disruption of intramolecular H-bond.[2]

Experimental Characterization and Quantification of Tautomers

A multi-faceted approach employing spectroscopic and computational methods is essential for a thorough understanding of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful and widely used technique for quantifying the ratio of keto and enol tautomers in solution.[1][12][16] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[17][18]

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Prepare solutions of 1-(Oxan-4-yl)butane-1,3-dione of known concentration in various deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Methanol-d₄).

  • Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Signal Assignment:

    • Keto form: Look for the characteristic signal of the methylene protons (-CH₂-) situated between the two carbonyl groups, typically in the range of 3-4 ppm.[18]

    • Enol form: Identify the vinylic proton (-CH=) signal, usually found between 5-6 ppm, and the enolic hydroxyl (-OH) proton, which can be a broad signal over a wide chemical shift range.[18]

  • Quantification: Integrate the area of a well-resolved signal corresponding to the keto form (e.g., the methylene protons) and a well-resolved signal for the enol form (e.g., the vinylic proton).

  • Calculation of Equilibrium Constant (Keq): Keq = [Enol] / [Keto] = (Integration of Enol signal) / (Integration of Keto signal / 2) Note: The integration of the keto methylene signal must be divided by two as it represents two protons.

NMR_Workflow cluster_workflow NMR Quantification Workflow A Sample Preparation (Varying Solvents) B 1H NMR Data Acquisition A->B C Signal Assignment (Keto vs. Enol Protons) B->C D Signal Integration C->D E Calculate Keq and % Enol D->E DFT_Workflow cluster_dft Computational Workflow (DFT) A Build Tautomer Structures B Geometry Optimization A->B C Energy Calculation (Gas Phase & Solvated) B->C D Calculate ΔG and Predict Keq C->D

Caption: A typical workflow for DFT analysis of tautomerism.

Implications for Drug Design and Development

A thorough understanding of the tautomeric behavior of 1-(Oxan-4-yl)butane-1,3-dione and similar β-dicarbonyl compounds is essential for several aspects of drug development:

  • Structure-Activity Relationship (SAR) Studies: The predominant tautomer in a physiological environment will be the one that interacts with the biological target. Understanding which tautomer is favored allows for more accurate SAR interpretations and the design of more potent analogues.

  • ADME Properties: The lipophilicity and hydrogen bonding capacity of the different tautomers can affect absorption, distribution, metabolism, and excretion (ADME) properties. For instance, a less polar enol form may exhibit better membrane permeability.

  • Solid-State Properties: In the solid state, one tautomer may be significantly more stable, which can influence crystal packing, solubility, and bioavailability of the final drug product.

Conclusion

The keto-enol tautomerism of 1-(Oxan-4-yl)butane-1,3-dione is a dynamic equilibrium governed by a delicate balance of intramolecular stabilization and intermolecular interactions with the solvent. A comprehensive characterization of this phenomenon requires a synergistic approach, combining the quantitative power of NMR spectroscopy with the qualitative insights from UV-Vis spectroscopy and the predictive capabilities of computational chemistry. For drug development professionals, a deep understanding of the tautomeric preferences of lead compounds is not merely an academic exercise but a critical component of rational drug design, enabling the optimization of efficacy, selectivity, and pharmacokinetic properties.

References

  • Walsh Medical Media. (2024, May 24).
  • SEDICI. (2010, July 21). Solvent effects on tautomerics equilibria in b-ketonitriles: NMR and theoretical studies.
  • Harvard College. (2025, July 29).
  • Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149.
  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.
  • Drexler, E. J., & Field, K. W. (n.d.). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds.
  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (n.d.). PMC.
  • Fiveable. (2025, August 15). 6.1 Keto-enol tautomerism. Organic Chemistry II.
  • Manbeck, K. A., Boaz, N. C., Bair, N. C., Sanders, A. M. S., & Marsh, A. L. (2011). Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy.
  • Burawoy, A., & Thompson, A. R. (1953). The Effect of Solvents 012 the Tuutomeric Equilibria of 4-Aryluxo-1 -iNaphthols und the ortho-Effect. RSC Publishing.
  • ThermoFisher. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
  • Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones.
  • Wikipedia. (n.d.). Solvent effects.
  • Vedantu. (2024, July 2). The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE.
  • Chem Zipper. (2020, January 19). Why enol form of Beta Dicarbonyl compound more stable than those of monocarbonyl compounds?.
  • Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems.
  • Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy.
  • Benchchem. (2025). An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline.
  • Bentham Science Publishers. (2004, January 1). Application of Organized Microstructures to Study Keto-Enol Equilibrium of β-Dicarbonyl Compounds.
  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024, August 17). PubMed.
  • Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. (2017, June 17).
  • Udagawa, T., et al. (2021). H/D Isotope Effects in Keto-Enol Tautomerism of β-Dicarbonyl Compounds —Importance of Nuclear Quantum Effects of Hydrogen Nuclei—. Bulletin of the Chemical Society of Japan.
  • Truman ChemLab. (2015, January 8). Keto-Enol Tautomerism.
  • Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria. (2025, August 9).
  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
  • Wachter, N. M., Kreth, E. H., & D'Amelia, R. P. (2024, June 20). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides.
  • PIPER. (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides.
  • β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. (n.d.).
  • Let's not forget tautomers. (2009, October 20). PMC - NIH.
  • PubChem. (n.d.). 1-(Oxan-4-yl)butane-1,3-dione.
  • Resonance-assisted hydrogen bonds: a critical examination. Structure and stability of the enols of beta-diketones and beta-enaminones. (2007, May 10). PubMed.
  • Pearson. (n.d.). Tautomerization Explained: Definition, Examples, Practice & Video Lessons.
  • 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. (n.d.).
  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-ox
  • PubChem. (n.d.). 1-(Pyridin-4-yl)butane-1,3-dione.
  • Synthesis of 1-phenyl butane-1,3-dione. 2.4. Experimental Technique for.... (n.d.).

Sources

Beta-diketone tetrahydropyran derivatives literature review

Architecting the Tetrahydropyran Scaffold: A -Diketone Derived Synthetic & Therapeutic Guide

Executive Summary

The tetrahydropyran (THP) ring system represents a "privileged scaffold" in medicinal chemistry, ubiquitously present in polyether antibiotics, marine macrolides (e.g., Neopeltolide), and pheromones. Its saturated oxygen-containing heterocycle offers unique hydrogen-bonding vectors and conformational rigidity essential for high-affinity target binding. This technical guide focuses on the strategic utilization of


-diketones (1,3-dicarbonyls)

Structural & Mechanistic Foundations

The -Diketone Tautomeric Advantage

The utility of

1

  • Knoevenagel Condensations: Initiating ring closure via alkylidene intermediates.

  • Michael Additions: Serving as soft nucleophiles to trap activated alkenes.

  • Chelation: Stabilizing transition states in metal-catalyzed cyclizations.

The Oxocarbenium Ion Gateway

The formation of the THP ring from

oxocarbenium ion2

Synthetic Architectures: Methodologies

We categorize the synthesis of

The Prins Cyclization Protocol

This is the most direct route to polysubstituted THPs.

  • Mechanism: Acid-mediated condensation of a homoallylic alcohol with an aldehyde.

  • Precursor: The homoallylic alcohol is often synthesized by the allylation of a

    
    -hydroxy ketone (reduced 
    
    
    -diketone).
  • Selectivity: High diastereoselectivity (cis-2,6) due to the thermodynamic stability of the equatorial substituents.

The Organocatalytic Cascade (Michael/Henry/Ketalization)

A sophisticated "one-pot" approach that generates high molecular complexity.

  • Components: Acetylacetone (1,3-diketone) +

    
    -nitrostyrene + Alkynyl aldehyde.
    
  • Catalyst: Bifunctional squaramide organocatalyst.

  • Workflow:

    • Michael Addition: Acetylacetone adds to

      
      -nitrostyrene.
      
    • Henry Reaction: The nitro group reacts with the aldehyde.

    • Ketalization: Intramolecular ring closure.

  • Outcome: THPs with up to five contiguous stereocenters.

Hetero-Diels-Alder (HDA) & Hydrogenation
  • Strategy: Reaction of a diene (often an enol ether of a

    
    -diketone) with an aldehyde to form a dihydropyran, followed by stereoselective hydrogenation.
    
  • Application: Key step in the total synthesis of Neopeltolide.

Visualization: Synthetic Pathways

The following diagram illustrates the divergent pathways from

SyntheticPathwaysBetaDiketoneβ-Diketone(Nucleophilic Enol)HomoallylicHomoallylic AlcoholBetaDiketone->HomoallylicAllylation/ReductionMichaelAdductMichael AdductBetaDiketone->MichaelAdduct+ NitrostyreneOxocarbeniumOxocarbenium Ion(Intermediate)Homoallylic->Oxocarbenium+ Aldehyde (H+)CascadeOrganocatalyticCascadeMichaelAdduct->Cascade+ Alkynyl AldehydePrinsPrins Cyclization(Acid Catalyzed)Oxocarbenium->PrinsTHP_Prins2,6-cis-THP(Polysubstituted)Prins->THP_PrinsInternal TrapTHP_CascadeFunctionalized THP(5 Stereocenters)Cascade->THP_CascadeHenry/Ketalization

Figure 1: Divergent synthetic pathways transforming

Pharmacological Landscape

The biological activity of

Anticancer Activity[3][4][5][6][7][8]
  • Mechanism: Inhibition of mitochondrial respiration and induction of apoptosis.

  • Key Compound: Neopeltolide (macrolide containing a THP ring derived via Prins/HDA chemistry).

  • Spiro-Fused Systems: Spiro-THP derivatives synthesized from cyclohexane-1,3-dione (cyclic

    
    -diketone) exhibit significant cytotoxicity against HeLa and MCF-7 cell lines by arresting the cell cycle at the G1 phase.
    
Antimicrobial & Antifungal[6][9]
  • Mechanism: Disruption of bacterial cell wall synthesis.

  • SAR Insight: The presence of a halogen (Cl, Br) at the para-position of the phenyl ring attached to the THP scaffold significantly enhances potency against S. aureus.

Quantitative Bioactivity Data
Compound ClassPrecursorTarget Cell Line / OrganismActivity Metric (IC50 / MIC)Mechanism
Spiro-THP Derivative Cyclohexane-1,3-dioneHeLa (Cervical Cancer)43.63 µMG1 Cell Cycle Arrest
Spiro-THP Derivative Cyclohexane-1,3-dioneMCF-7 (Breast Cancer)52.59 µMApoptosis Induction
Neopeltolide Analog

-Hydroxy Dioxinone
P388 (Leukemia)< 10 nMMitochondrial Inhibition
4-Chlorophenyl-THP AcetylacetoneS. aureus21.7 µg/mLMembrane Disruption

Experimental Protocol: Organocatalytic Cascade Synthesis

Objective: Synthesis of a pentasubstituted tetrahydropyran via a Michael/Henry/Ketalization sequence. Scope: Validated for acetylacetone and

Reagents & Equipment
  • Substrates: Acetylacetone (1.0 equiv),

    
    -Nitrostyrene (1.2 equiv), Alkynyl Aldehyde (1.2 equiv).
    
  • Catalyst: Bifunctional Squaramide Organocatalyst (5 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Purification: Flash Column Chromatography (Silica Gel).

Step-by-Step Methodology
  • Michael Addition Phase:

    • Charge a flame-dried round-bottom flask with Acetylacetone (1.0 mmol) and the Squaramide catalyst (0.05 mmol) in DCM (5 mL).

    • Add

      
      -Nitrostyrene (1.2 mmol) at 0°C.
      
    • Stir at room temperature for 4–6 hours. Monitor by TLC for the consumption of the diketone.

  • Henry/Ketalization Phase:

    • Without isolation, add the Alkynyl Aldehyde (1.2 mmol) to the reaction mixture.

    • Stir for an additional 12–24 hours at room temperature.

    • Mechanistic Note: The catalyst promotes the nitro-aldol (Henry) reaction, positioning the hydroxyl group for immediate intramolecular ketalization with the ketone of the Michael adduct.

  • Work-up & Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue via flash chromatography (Hexane/EtOAc gradient).

    • Validation: Confirm structure via 1H-NMR (look for characteristic THP methine protons) and NOESY (to establish relative stereochemistry).

Future Outlook & Challenges

The field faces two primary challenges:

  • Stereochemical Leakage: While Prins cyclizations are highly selective, cascade reactions can suffer from epimerization if the reaction time is prolonged.

  • Scale-up: The use of complex organocatalysts (like squaramides) is expensive for multi-gram scale synthesis. Future work must focus on immobilized catalysts or transition-metal alternatives that mimic the bifunctional activation modes.

Visualization: Structure-Activity Relationship (SAR)

SARTHP_CoreTetrahydropyran Core(Rigid Scaffold)C2_SubC2-Aryl Group(Lipophilicity)THP_Core->C2_SubC4_SubC4-Ketone/OH(H-Bond Donor/Acceptor)THP_Core->C4_SubC6_SubC6-Alkyl Chain(Membrane Permeability)THP_Core->C6_SubAntimicrobialAntimicrobial Activity(Cell Wall Target)C2_Sub->AntimicrobialHalogenation increases potencyAnticancerAnticancer Activity(Mitochondrial Target)C4_Sub->AnticancerEssential for target bindingC6_Sub->AnticancerLength correlates with cytotoxicity

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical substitution sites on the THP ring governing biological efficacy.

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide. Marine Drugs. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans. Beilstein Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines (and related heterocycles). Molecules. [Link]

  • Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. International Journal of Organic Chemistry. [Link]

Technical Guide: Thermodynamic Stability of 1-(Oxan-4-yl)butane-1,3-dione Enol Forms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of


-diketone enol forms is a critical parameter in drug design, influencing solubility, permeability, and target binding affinity. This guide provides an in-depth analysis of 1-(oxan-4-yl)butane-1,3-dione  (also known as 1-(tetrahydropyran-4-yl)-1,3-butanedione), a scaffold increasingly utilized in fragment-based drug discovery due to the favorable physicochemical properties of the oxane ring.

Unlike simple acetylacetone derivatives, the introduction of the bulky, oxygen-containing oxan-4-yl substituent introduces complex steric and electronic vectors that perturb the classic keto-enol equilibrium. This document outlines the theoretical framework, computational prediction protocols, and experimental validation workflows required to characterize these tautomeric states.

Structural Dynamics & Theoretical Framework

The Tautomeric Landscape

The molecule exists in a dynamic equilibrium between three primary species: the diketo form and two distinct cis-enol forms. Due to the asymmetry introduced by the oxan-4-yl group, the two enol forms are chemically non-equivalent.

  • Diketo Form: Both carbonyls are intact. The central methylene protons are acidic (

    
    ).
    
  • Enol-A (Proximal): Enolization occurs at the carbonyl adjacent to the oxane ring.

  • Enol-B (Distal): Enolization occurs at the carbonyl adjacent to the methyl group.

Thermodynamic Drivers

The stability of the enol forms is governed by the formation of a Resonant Assisted Hydrogen Bond (RAHB). This intramolecular hydrogen bond (IMHB) creates a pseudo-aromatic six-membered ring, stabilizing the enol by 10–15 kcal/mol relative to the diketo form in the gas phase.

Critical Instability Factors for the Oxan-4-yl Moiety:

  • Steric Anchoring: The oxan-4-yl group adopts a chair conformation. In Enol-A , the steric bulk of the oxane ring forces a clash with the enol hydroxyl or the vinylic proton, potentially destabilizing the planar geometry required for effective RAHB.

  • Electronic Repulsion: The ether oxygen in the oxane ring (position 4 relative to the carbonyl attachment) exerts a weak inductive withdrawing effect (-I), but more importantly, its lone pairs may create dipole-dipole repulsion if the enol oxygen aligns unfavorably.

Hypothesis: Based on steric principles observed in analogous cyclohexyl-


-diketones, Enol-B (Distal)  is predicted to be the thermodynamically preferred enol tautomer, as it places the double bond and hydroxyl group away from the bulky heterocycle.

Computational Assessment (In Silico Protocol)

Before wet-lab synthesis, thermodynamic parameters must be modeled to prioritize synthetic targets.

Density Functional Theory (DFT) Workflow

Standard force fields (MM2/MMFF) fail to accurately capture the electronic delocalization of the RAHB. A hybrid DFT approach is required.

Recommended Protocol:

  • Conformational Search: Generate rotamers for the oxane ring to ensure the global minimum is found (axial vs. equatorial attachment).

  • Optimization: Run geometry optimization using M06-2X/6-311++G(d,p) . The M06-2X functional is superior for describing non-covalent interactions (like IMHB) compared to B3LYP.

  • Solvation: Apply the SMD (Solvation Model based on Density) for chloroform (to mimic non-polar biological pockets) and water (to mimic plasma).

Visualization of Tautomerization Pathway

The following diagram illustrates the energy landscape and connectivity of the tautomers.

Tautomerization cluster_legend Thermodynamic Stability Diketo Diketo Form (High Polarity) TS Transition State (Proton Transfer) Diketo->TS +ΔG‡ Enol_Proximal Enol-A (Proximal) (Sterically Hindered) TS->Enol_Proximal Enol_Distal Enol-B (Distal) (Thermodynamically Favored) TS->Enol_Distal Major Pathway Enol_Proximal->Enol_Distal Fast Exchange

Caption: Thermodynamic pathway showing the kinetic competition between the sterically hindered Proximal Enol and the favored Distal Enol.

Experimental Characterization (Wet Lab)

To validate the computational model, a self-validating NMR workflow is essential.

Synthesis & Purification Note
  • Caution: Silica gel chromatography can catalyze keto-enol tautomerization or sequester the enol form.

  • Recommendation: Use neutral alumina or distill the compound if it is an oil. Store under inert atmosphere at -20°C to prevent oxidative cleavage of the enol double bond.

Variable Temperature (VT) NMR Protocol

This protocol determines the enthalpy (


) and entropy (

) of tautomerization.

Materials:

  • Compound: 20 mg 1-(oxan-4-yl)butane-1,3-dione.

  • Solvents:

    
     (non-polar, favors enol) and 
    
    
    
    (polar aprotic, disrupts IMHB).

Step-by-Step Workflow:

  • Preparation: Dissolve sample in

    
    . Ensure the solution is anhydrous (water acts as a catalyst for exchange).
    
  • Acquisition: Acquire

    
     NMR spectra at 298K, 308K, 318K, and 328K.
    
  • Key Signals to Monitor:

    • Enol -OH: Broad singlet, typically

      
       14.0 – 16.0 ppm (indicates strong IMHB).
      
    • Enol Vinyl -CH=: Singlet,

      
       5.5 – 6.5 ppm.
      
    • Keto -CH2-: Singlet,

      
       3.5 – 4.0 ppm.
      
  • Quantification: Integrate the Enol Vinyl proton (

    
    ) vs. the Keto methylene protons (
    
    
    
    ). Note that the keto signal represents 2 protons.
    
    
  • Van 't Hoff Plot: Plot

    
     vs. 
    
    
    
    . The slope yields
    
    
    .
Infrared (IR) Spectroscopy Validation

While NMR provides ratios, IR confirms the strength of the H-bond.

  • Diketo Carbonyls: Sharp bands at ~1710 cm

    
     and ~1730 cm
    
    
    
    .
  • Chelated Enol: Broad, intense band shifted to ~1600–1640 cm

    
     (C=O) and ~1550 cm
    
    
    
    (C=C), often merging into a "enol chelate band."

Data Synthesis & Interpretation

The following table summarizes expected trends based on substituent effects.

ParameterDiketo FormEnol Form (General)Impact of Oxan-4-yl Group
Solvent Preference Polar (DMSO,

)
Non-polar (

, Benzene)
Oxane oxygen increases solubility in polar media, slightly shifting

toward Keto.
Dipole Moment HighLow (due to symmetry/IMHB)Oxane ring dipole may destabilize the enol if aligned parallel to the C=O dipole.
Steric Energy Low (flexible)High (planar constraint)High: Oxane bulk destabilizes Enol-A, favoring Enol-B.
Calculating Free Energy

Using the


 derived from NMR:


  • If

    
    , the enol form is stable.
    
  • For 1-(oxan-4-yl)butane-1,3-dione in

    
    , expect 
    
    
    
    (Enol favored).
  • In

    
    , expect 
    
    
    
    (Keto favored).

Implications for Drug Design[1]

Understanding this equilibrium is vital for:

  • Bioisosterism: The enol form mimics phenol rings. If the oxane ring forces the molecule into the diketo form (via steric clash), the compound may lose potency against targets requiring a planar, H-bond donor motif.

  • Permeability: The enol form, with its internal H-bond, is more lipophilic (higher

    
    ) and permeates membranes better than the diketo form.
    
  • Metabolic Stability: The exposed enol double bond is susceptible to oxidative metabolism. Steric shielding by the oxane ring (in Enol-A) could protect against this, but if Enol-B is dominant, the double bond remains exposed.

Experimental Workflow Diagram

Workflow Step1 Synthesis of 1-(Oxan-4-yl)butane-1,3-dione Step2 Purification (Neutral Alumina / Distillation) Step1->Step2 Analysis Characterization Phase Step2->Analysis Branch1 NMR Analysis (CDCl3 vs DMSO) Analysis->Branch1 Branch2 DFT Modeling (M06-2X / SMD) Analysis->Branch2 Result Determination of Thermodynamic Stability (Keq, ΔG) Branch1->Result Branch2->Result

Caption: Integrated workflow combining wet-lab synthesis with computational verification to determine tautomeric constants.

References

  • Sloop, J. C., et al. (2011).[1] "Electron-Deficient Aryl

    
    -Diketones: Synthesis and Novel Tautomeric Preferences." European Journal of Organic Chemistry.[1] Link
    
  • Sandler, I., et al. (2021).[1] "Explanation of Substituent Effects on the Enolization of

    
    -Diketones and 
    
    
    
    -Ketoesters." Journal of Chemical Education. Link
  • Hansen, P. E., et al. (2021).[2] "Structural Studies of

    
    -Diketones and Their Implications on Biological Effects." Molecules. Link
    
  • Belova, N. V., et al. (2010).

    
    -diketones." Journal of Molecular Structure. Link
    
  • Manolova, Y., et al. (2014).[1] "The effect of the water on the curcumin tautomerism: A quantitative approach." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

Sources

The Emerging Potential of Oxanyl-Substituted β-Diketones in Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

A Senior Application Scientist's Perspective on a Novel Chemical Scaffold

This guide provides a comprehensive technical overview of the potential biological activities of β-diketones featuring an oxanyl substituent (e.g., tetrahydrofuranyl, dioxanyl). Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple literature review. It synthesizes established principles of β-diketone chemistry with the strategic introduction of an oxygen-containing heterocyclic moiety to forecast potential therapeutic applications and provides a robust framework for their experimental validation.

The β-Diketone: A Privileged Scaffold in Medicinal Chemistry

The β-diketone motif, characterized by two carbonyl groups separated by a methylene carbon, is a cornerstone in synthetic and medicinal chemistry.[1][2] Its true power lies in its keto-enol tautomerism, which allows the formation of a stable six-membered ring via an intramolecular hydrogen bond in the enol form. This feature is critical for its biological activity, primarily through its exceptional ability to chelate metal ions, a function vital to many enzymatic processes.[3][4] This chelating capacity, combined with a versatile scaffold that can be readily modified, has established β-diketones as key intermediates and pharmacophores in compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

The inherent reactivity and structural features of β-diketones make them valuable starting points for synthesizing a wide array of heterocyclic compounds, further broadening their therapeutic potential.[1]

The Strategic Introduction of the Oxanyl Moiety: A Hypothesis-Driven Approach

While the core β-diketone scaffold is well-studied, the specific incorporation of an oxanyl substituent (a saturated oxygen-containing ring) is a largely unexplored area brimming with potential. The rationale for this substitution is rooted in established medicinal chemistry principles:

  • Modulation of Physicochemical Properties: The oxygen atom in an oxanyl ring acts as a hydrogen bond acceptor, which can significantly alter a molecule's solubility, polarity, and membrane permeability. This is a critical factor in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: Introducing a heterocyclic ring can block or alter sites of metabolic degradation, potentially increasing the compound's half-life and bioavailability.

  • Novel Target Interactions: The oxanyl ring introduces a distinct three-dimensional geometry and a localized polar region, which could facilitate novel binding interactions with biological targets that are inaccessible to simpler alkyl or aryl-substituted β-diketones.

  • Bioisosteric Replacement: An oxanyl ring can serve as a bioisostere for other cyclic or acyclic fragments, helping to fine-tune biological activity while potentially reducing off-target effects.

By combining the proven metal-chelating and reactive nature of the β-diketone core with the property-modulating effects of an oxanyl substituent, we can hypothesize the creation of novel compounds with enhanced efficacy and improved pharmacological profiles.

Synthetic Pathways to Oxanyl-Substituted β-Diketones

The synthesis of these target compounds can be achieved by adapting well-established methods for β-diketone formation, primarily by utilizing starting materials that already contain the oxanyl ring.

One of the most common and versatile methods is the Claisen condensation , which involves the reaction of an ester with a ketone in the presence of a strong base.[1] To generate an oxanyl-substituted β-diketone, one could react an oxanyl-containing ketone (e.g., 1-(tetrahydrofuran-2-yl)ethan-1-one) with an appropriate ester.

Another powerful method is the Baker-Venkataraman Rearrangement .[7] This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a β-diketone. In our context, either the acetophenone or the acyl group could bear the oxanyl moiety.[8]

Below is a generalized workflow for the synthesis via a Claisen-type condensation.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Process cluster_3 Purification A Oxanyl-containing Ketone (e.g., 2-acetyltetrahydrofuran) E Claisen Condensation A->E B Ester (e.g., Ethyl Benzoate) B->E C Strong Base (e.g., NaH, NaOEt) C->E Catalyst D Aprotic Solvent (e.g., THF, Toluene) D->E Medium F Acidic Workup (Protonation) E->F G Column Chromatography F->G H Final Product: Oxanyl-Substituted β-Diketone G->H

Caption: Proposed workflow for the synthesis of oxanyl-substituted β-diketones.

Postulated Biological Activity & Mechanisms of Action

Based on the extensive literature on β-diketone derivatives, we can postulate several key biological activities for their oxanyl-substituted analogues.

Anticancer Potential

The β-diketone scaffold is present in numerous compounds with antiproliferative activity.[6] The primary mechanisms are believed to involve the induction of apoptosis and the inhibition of key cellular processes.

  • Mechanism of Action: Many β-diketones induce apoptosis by generating reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction and the activation of caspase signaling cascades.[9] Their metal-chelating properties can also disrupt the function of metalloenzymes that are critical for tumor growth and proliferation.[10]

  • Influence of the Oxanyl Moiety: The oxanyl group could enhance anticancer activity by improving cellular uptake or by facilitating specific interactions with proteins in the apoptotic pathway. For example, the hydrogen bond-accepting oxygen could interact with amino acid residues in the active site of an enzyme like a kinase or a splicing factor, a mechanism observed in some complex natural products containing tetrahydrofuran rings.[11]

The diagram below illustrates a potential pathway for inducing apoptosis in cancer cells.

G compound Oxanyl-Substituted β-Diketone cell Cancer Cell Membrane compound->cell Cellular Uptake ros ↑ Reactive Oxygen Species (ROS) cell->ros mito Mitochondrial Stress ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Postulated apoptotic pathway induced by oxanyl-substituted β-diketones.

Antimicrobial Potential

β-Diketone derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7][12]

  • Mechanism of Action: The antimicrobial effects are often attributed to the disruption of cellular respiration, inhibition of essential enzymes, or compromising the integrity of the cell membrane. Azoderivatives of β-diketones have been shown to impact transcription, translation, and oxidative pathways in bacteria.[9]

  • Influence of the Oxanyl Moiety: The polarity imparted by the oxanyl ring could alter how the molecule interacts with and penetrates the bacterial cell wall or fungal cell membrane. This could lead to a broader spectrum of activity or increased potency against resistant strains compared to more lipophilic β-diketones.

Anti-inflammatory Potential

Inflammation is a complex biological response, and β-diketones have been identified as potent anti-inflammatory agents.[5] The most famous natural β-diketone, curcumin, is well-known for these properties.

  • Mechanism of Action: β-Diketones can inhibit key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby reducing the production of prostaglandins and leukotrienes.[13] They can also suppress the activation of the master inflammatory transcription factor, NF-κB, which controls the expression of numerous pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13]

  • Influence of the Oxanyl Moiety: The oxanyl group could improve the selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1), potentially leading to a better safety profile with fewer gastrointestinal side effects. It may also enhance interactions with kinases or other proteins within the NF-κB signaling pathway.

A Framework for Experimental Validation

To move from hypothesis to evidence, a structured, multi-tiered screening approach is essential. The following protocols provide a self-validating system for assessing the potential biological activities of novel oxanyl-substituted β-diketones.

General Experimental Workflow

The overall strategy involves a primary screen for a specific activity, followed by secondary assays to determine potency, selectivity, and mechanism of action.

G cluster_0 Primary Screening cluster_1 Secondary Assays (for active compounds) start Synthesized Compound screen_cancer Cytotoxicity Screen (e.g., MTT Assay vs. one cancer cell line) start->screen_cancer screen_microbe Antimicrobial Screen (e.g., Disk Diffusion vs. one bacterial strain) start->screen_microbe screen_inflam Anti-inflammatory Screen (e.g., NO inhibition in macrophages) start->screen_inflam assay_potency Determine Potency (IC50 / MIC values) screen_cancer->assay_potency screen_microbe->assay_potency screen_inflam->assay_potency assay_selectivity Assess Selectivity (vs. normal cells / broad-spectrum) assay_potency->assay_selectivity assay_moa Mechanism of Action Studies (e.g., Caspase Assay, NF-κB reporter) assay_selectivity->assay_moa lead Lead Candidate Identification assay_moa->lead

Caption: Tiered experimental workflow for validating biological activity.

Detailed Experimental Protocols

This protocol determines the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

  • Cell Culture: Seed human cancer cells (e.g., HCT-116 colon cancer) and a non-malignant control cell line (e.g., ARPE-19 retinal epithelial cells) in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and use non-linear regression to determine the IC50 value. The selectivity index (SI) is calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI value indicates greater cancer cell-specific toxicity.[14]

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Plate Preparation: Add 50 µL of sterile broth to each well of a 96-well microtiter plate. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum density of approx. 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a procedural control.[7]

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[9]

This protocol measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.

  • Cell Culture: Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

  • Inflammatory Challenge: Add Lipopolysaccharide (LPS) to each well (final concentration of 1 µg/mL) to stimulate an inflammatory response. Include wells with cells and compound but no LPS, and wells with cells and LPS but no compound (vehicle control).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells and carefully collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of a key pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only control wells to determine the percentage of inhibition. Calculate the IC50 for cytokine release inhibition. A cell viability assay (like MTT) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.[13]

Data Interpretation & Future Directions

The initial screening results will guide the subsequent stages of development. A promising "hit" compound would exhibit potent activity in a primary assay (e.g., low micromolar IC50 or MIC) and, crucially, a favorable selectivity index. For anticancer agents, an SI > 10 is often considered a benchmark for further investigation.

Compounds that meet these criteria should be advanced to more complex secondary assays. For anticancer candidates, this includes cell cycle analysis and specific apoptosis assays (e.g., Annexin V staining).[14] For antimicrobial candidates, time-kill kinetic studies and testing against a broader panel of resistant strains are necessary. For anti-inflammatory candidates, in vivo models of inflammation, such as carrageenan-induced paw edema in rodents, provide essential efficacy data.

The introduction of an oxanyl substituent to the versatile β-diketone scaffold represents a logical and promising strategy in the search for novel therapeutic agents. By leveraging the known biological activities of β-diketones and the favorable physicochemical properties conferred by the oxanyl ring, it is possible to rationally design new chemical entities with significant potential. The experimental framework provided here offers a clear and robust pathway to validate this potential and identify lead candidates for further preclinical development.

References

  • Pradhan, J., & Goyal, A. (2015). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 4(2), 01-18. Available from: [Link]

  • Moreno-García, J., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals, 14(10), 1043. Available from: [Link]

  • Patil, S. A., et al. (2012). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Scholars Research Library, 4(1), 225-231. Available from: [Link]

  • Rajbhoj, A. S., et al. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica, 4(6), 1868-1874. Available from: [Link]

  • Kandhavelu, M., et al. (2015). Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. European Journal of Pharmaceutical Sciences, 66, 159-170. Available from: [Link]

  • Moreno-García, J., et al. (2021). Recent Developments in the Synthesis of β-Diketones. ResearchGate. Available from: [Link]

  • MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Available from: [Link]

  • Kandhavelu, M., et al. (2014). Antimicrobial activity and molecular analysis of Azoderivatives of β-diketones. ResearchGate. Available from: [Link]

  • Bhise, N. A., et al. (2019). SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β-DIKETONE AND ITS METAL COMPLEXES. Asian Journal of Pharmaceutical and Clinical Research, 12(1), 101-113. Available from: [Link]

  • Moreno-García, J., et al. (2021). Recent Developments in the Synthesis of β-Diketones. MDPI. Available from: [Link]

  • Alov, P., et al. (2015). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 20(4), 6864-6881. Available from: [Link]

  • Sgarlata, C., et al. (2007). Synthesis and characterization of new beta-diketo derivatives with iron chelating ability. Journal of Inorganic Biochemistry, 101(2), 249-259. Available from: [Link]

  • Kim, Y., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters, 108, 129789. Available from: [Link]

  • Del Gobbo, J., et al. (2024). Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates. Molecules, 29(4), 776. Available from: [Link]

  • Sathya, R., et al. (2020). Dieckol attenuates the nociception and inflammatory responses in different nociceptive and inflammatory induced mice model. Biomedicine & Pharmacotherapy, 129, 110404. Available from: [Link]

  • Del Gobbo, J., et al. (2024). Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment. IRIS (Institutional Research Information System). Available from: [Link]

  • Gligorijević, N., et al. (2016). β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components. ResearchGate. Available from: [Link]

  • Vankayala, S., et al. (2023). Effect of cyclic substituents on the anti-cancer activity and DNA interaction of ruthenium(II) bis-phenanthroline dipyridoquinoline. Frontiers in Chemistry, 11, 1248455. Available from: [Link]

  • Gojani, E. G., et al. (2023). Anti-Inflammatory Properties of Eugenol in Lipopolysaccharide-Induced Macrophages and Its Role in Preventing β-Cell Dedifferentiation and Loss Induced by High Glucose-High Lipid Conditions. International Journal of Molecular Sciences, 24(22), 16400. Available from: [Link]

  • Wang, G., et al. (2016). Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid. Pharmaceutical Biology, 54(10), 2266-2273. Available from: [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)butane-1,3-dione via Crossed Claisen Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the optimized protocol for the crossed Claisen condensation of methyl tetrahydro-2H-pyran-4-carboxylate with acetone . The resulting product, 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione , serves as a critical 1,3-dicarbonyl scaffold in drug discovery, particularly for the synthesis of pyrazole- and isoxazole-based kinase inhibitors (e.g., p38 MAP kinase or JAK inhibitors).

Reaction Overview

The transformation involves the nucleophilic attack of the acetone enolate (generated in situ) on the ester carbonyl of the pyran carboxylate. To ensure high yields and prevent the self-condensation of acetone (mesityl oxide formation), this protocol utilizes Sodium Hydride (NaH) as a strong, irreversible base in anhydrous Tetrahydrofuran (THF) .

Chemical Transformation:



Mechanistic Insight & Causality

Understanding the mechanism is vital for troubleshooting. The reaction is driven by thermodynamics; while the initial attack is reversible, the final deprotonation of the product (which is more acidic than the starting materials) by the base renders the process effectively irreversible until the acidic quench.

Reaction Pathway Diagram

The following diagram illustrates the stepwise mechanism and the critical "thermodynamic sink" that drives the yield.

ClaisenMechanism Acetone Acetone (Nucleophile) Enolate Acetone Enolate (CH3-C(O)-CH2-) Acetone->Enolate Deprotonation (-H2) Base NaH (Base) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack Ester Methyl tetrahydro-2H- pyran-4-carboxylate Ester->Tetrahedral Elimination Elimination of Methoxide (-OMe) Tetrahedral->Elimination Diketone 1,3-Diketone (Transient) Elimination->Diketone Salt Stabilized Enolate Salt (Thermodynamic Sink) Diketone->Salt Irreversible Deprotonation (Critical Step) Product Final Product (After Acid Workup) Salt->Product H3O+ Quench

Figure 1: Mechanistic pathway of the crossed Claisen condensation. The formation of the stable enolate salt prevents the reverse reaction.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.[1][2]RoleGrade/Notes
Methyl tetrahydro-2H-pyran-4-carboxylate 1.0Electrophile>98% Purity
Acetone 1.2 - 1.5NucleophileAnhydrous, Dried over MgSO4
Sodium Hydride (NaH) 1.5 - 2.0Base60% dispersion in mineral oil
THF (Tetrahydrofuran) SolventSolventAnhydrous, Inhibitor-free
HCl (1N or 2N) QuenchProton SourceAqueous solution

Equipment:

  • 3-Neck Round Bottom Flask (RBF) with reflux condenser.

  • Nitrogen/Argon inert gas manifold.

  • Pressure-equalizing addition funnel.

  • Internal temperature probe.

Step-by-Step Methodology
Step 1: Base Preparation (The "Slurry")
  • Safety Check: Ensure all glassware is oven-dried. NaH reacts violently with moisture.

  • Charge the RBF with NaH (1.5 equiv) .

  • Optional: To remove mineral oil, wash NaH twice with dry hexane/heptane under inert atmosphere. Decant the wash. (Note: For scales <10g, this is often unnecessary if the oil does not interfere with downstream purification).

  • Add anhydrous THF (approx. 10 mL per gram of ester) to create a stirred suspension.

  • Heat the suspension to 60°C .

Step 2: Controlled Addition (The "Cocktail")

Why this method? Premixing the ester and ketone and adding them to the hot base minimizes the concentration of free ketone, thereby reducing the risk of acetone self-condensation (aldol side-reaction).

  • In a separate flask, mix Methyl tetrahydro-2H-pyran-4-carboxylate (1.0 equiv) and Acetone (1.2 equiv) .

  • Transfer this mixture to the addition funnel.

  • Add the mixture dropwise to the refluxing NaH suspension over 30–45 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur. Ensure proper venting through a bubbler.
      
    • Color Change: The solution typically turns yellow/orange as the enolate forms.

Step 3: Reaction Completion
  • After addition is complete, continue to reflux for 2–3 hours .

  • Monitor: Check reaction progress via TLC (System: 20% EtOAc/Hexane) or LC-MS. The starting ester spot should disappear.

Step 4: Quench and Isolation
  • Cool the reaction mixture to 0°C (Ice bath).

  • Carefully quench by dropwise addition of 1N HCl until pH reaches 2–3.

    • Caution: Unreacted NaH will foam vigorously. Add acid slowly.[1][3]

  • Extract the aqueous layer with Ethyl Acetate (3x) .

  • Combine organic layers and wash with Brine .

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure.
    
Purification

The crude material is often a keto-enol mixture.

  • Flash Chromatography: Silica gel; Gradient 0%

    
     30% EtOAc in Hexanes.
    
  • Yield Expectation: 75% – 85%.

Workflow Visualization

The following diagram outlines the operational sequence to ensure reproducibility.

ProtocolWorkflow Setup Setup: Dry Glassware, Inert Atmosphere (N2) BasePrep Suspend NaH in THF Heat to 60°C Setup->BasePrep MixPrep Premix Ester + Acetone (1:1.2 Ratio) Setup->MixPrep Addition Dropwise Addition (30-45 mins) BasePrep->Addition MixPrep->Addition Reaction Reflux (2-3 Hours) Monitor H2 Evolution Addition->Reaction Quench Cool to 0°C Quench with 1N HCl (pH 2-3) Reaction->Quench Workup Extract (EtOAc) Wash (Brine) -> Dry -> Conc. Quench->Workup

Figure 2: Operational workflow for the synthesis of 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione.

Quality Control & Data Analysis

The product exists in equilibrium between the keto and enol forms. NMR analysis in


 typically favors the enol form stabilized by intramolecular hydrogen bonding.
Expected Analytical Data
TechniqueExpected Signal / CharacteristicInterpretation
TLC

(30% EtOAc/Hex)
Product is more polar than starting ester but less than acid.
1H NMR (Enol)

15.5 ppm (s, 1H)
Enolic -OH (Intramolecular H-bond).
1H NMR (Vinyl)

5.5 - 5.8 ppm (s, 1H)
Vinyl proton of the enol form (-CO-CH=C(OH)-).
1H NMR (Pyran)

3.9 (m, 2H), 3.4 (m, 2H)
Characteristic Pyran ring protons.
1H NMR (Methyl)

2.1 ppm (s, 3H)
Terminal methyl group (-CH3).
Mass Spec [M+H]+ = 171.1Molecular Ion (C9H14O3).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagents.Ensure THF is distilled/anhydrous. Use fresh NaH.
Self-Condensation Acetone concentration too high.Increase dilution; slow down the addition rate of the ester/acetone mix.
No Reaction Base inactive or temp too low.Verify NaH quality (grey powder, not white). Ensure vigorous reflux.
Emulsion during workup Pyran ring polarity.Saturate aqueous phase with NaCl (solid) before extraction.

References

  • Claisen, L. (1887). "Über die Einführung von Säureradikalen in Ketone." Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657.

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Section: The Claisen Condensation).[4][5][6][7]

  • Synthesis of Pyran-4-yl-diketones: Analogous procedures for pyran-functionalized diketones can be found in kinase inhibitor patents, e.g., WO 2008/157191 (p38 MAP Kinase Inhibitors).

  • Organic Syntheses: "Acylation of Ketones with Esters: General Procedure." Org.[1][7] Synth. Coll. Vol. 3, p.251.

Sources

Application Note: Metal Complexation using 1-(Oxan-4-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing 1-(Oxan-4-yl)butane-1,3-dione (also known as 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione) as a bidentate O,O'-donor ligand for transition metal and lanthanide complexation.

Unlike standard acetylacetone (acac), the incorporation of the oxan-4-yl (tetrahydropyran) moiety introduces specific steric bulk and polarity adjustments. The ether oxygen within the ring acts as a weak hydrogen-bond acceptor, potentially influencing crystal packing and solubility profiles in polar organic solvents, making this ligand superior for applications requiring fine-tuned lipophilicity, such as biological assays or homogeneous catalysis.

Ligand Profile & Chemical Logic

Physicochemical Properties[1][2]
  • IUPAC Name: 1-(oxan-4-yl)butane-1,3-dione[1]

  • Formula:

    
    
    
  • Molecular Weight: 170.21 g/mol [1]

  • Coordination Mode: Bidentate monoanionic (

    
    ) via the 
    
    
    
    -diketonate enol form.
Tautomeric Equilibrium

Success in complexation depends on the deprotonation of the enol form. In solution, the ligand exists in an equilibrium between the diketo and enol forms.

  • Diketo Form: Favored in polar, hydrogen-bond-accepting solvents (e.g., DMSO).

  • Enol Form: Favored in non-polar solvents and stabilized by intramolecular hydrogen bonding (cis-enol). This is the active species for coordination.

Critical Mechanism: The addition of a base (or use of basic metal salts like acetates) shifts the equilibrium entirely toward the enolate anion, driving the reaction forward.

Experimental Protocols

Method A: The Metal Acetate Route (Preferred)

Applicability: Cu(II), Ni(II), Co(II), Zn(II). Logic: Metal acetates act as self-buffering agents. The acetate anion (


) serves as the base to deprotonate the 

-diketone, generating acetic acid as a benign byproduct.
Materials
  • Ligand: 1-(Oxan-4-yl)butane-1,3-dione (1.0 eq)

  • Metal Salt:

    
     (0.5 eq)
    
  • Solvent: Ethanol (Absolute) or Methanol

  • Buffer: Sodium Acetate (optional, if yield is low)

Protocol Steps
  • Dissolution: Dissolve 2.0 mmol (340 mg) of the ligand in 10 mL of warm ethanol (50°C). Ensure complete dissolution; the solution should be clear.

  • Metal Addition: Dissolve 1.0 mmol of the Metal(II) Acetate in 5 mL of warm water/ethanol (1:1 mixture).

    • Note: Predissolving prevents clumping upon addition.

  • Mixing: Dropwise add the metal salt solution to the ligand solution under continuous magnetic stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Observation: A color change or precipitation usually occurs within 30 minutes, indicating chelation.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% via rotary evaporation and refrigerate at 4°C overnight.

  • Isolation: Filter the solid using a sintered glass funnel. Wash with cold ethanol (

    
    ) followed by diethyl ether (
    
    
    
    ) to remove unreacted ligand.
  • Drying: Dry in a vacuum desiccator over

    
     or 
    
    
    
    .
Method B: The Chloride/Nitrate Route (Base-Assisted)

Applicability: Fe(III), Cr(III), Lanthanides (


).
Logic:  Chloride and nitrate salts are not basic enough to deprotonate the ligand. An external base (Triethylamine or dilute NaOH) is required to generate the enolate in situ.
Protocol Steps
  • Ligand Activation: Dissolve 3.0 mmol (510 mg) of ligand in 15 mL Ethanol. Add 3.0 mmol of Triethylamine (

    
    ). Stir for 10 mins.
    
    • Checkpoint: The solution may warm slightly due to acid-base neutralization.

  • Metal Addition: Dissolve 1.0 mmol of

    
     or 
    
    
    
    in 5 mL Ethanol.
  • Reaction: Add the metal solution slowly to the activated ligand.

  • pH Adjustment: Check pH. Maintain pH 6–7 using dilute ammonia or sodium acetate solution.

    • Warning: pH > 8 may cause metal hydroxide (

      
      ) precipitation, contaminating the product.
      
  • Reflux & Workup: Reflux for 3–6 hours. Filter the hot solution to remove any inorganic salts (e.g.,

    
    ), then cool the filtrate to crystallize the complex.
    

Visualization of Workflows

Chelation Logic & Reaction Pathway

The following diagram illustrates the mechanistic flow from ligand precursor to the final metal complex.

ChelationLogic Ligand 1-(Oxan-4-yl) butane-1,3-dione (Keto-Enol Mix) Enolate Active Enolate Anion (L-) Ligand->Enolate Deprotonation Base Base / Buffer (Acetate or Et3N) Base->Enolate Complex Metal Complex [M(L)n] Enolate->Complex Coordination Metal Metal Salt (M2+ / M3+) Metal->Complex Chelation

Figure 1: Mechanistic pathway for the conversion of the neutral ligand to the active enolate and subsequent metal chelation.

Experimental Workflow (Method A)

MethodA_Workflow Start Start: Ligand + EtOH Dissolve Heat to 50°C (Clear Solution) Start->Dissolve AddMetal Add M(OAc)2 Solution Dropwise Dissolve->AddMetal Reflux Reflux (78°C) 2 - 4 Hours AddMetal->Reflux Check Precipitate Formed? Reflux->Check Cool Cool to RT / Ice Bath Check->Cool Yes Evap Rotary Evap (50% Vol) Check->Evap No Filter Vacuum Filtration Cool->Filter Evap->Cool Wash Wash: Cold EtOH -> Et2O Filter->Wash Dry Final Product (Vacuum Dry) Wash->Dry

Figure 2: Step-by-step decision tree for the synthesis of metal complexes via the Metal Acetate route.

Characterization & Quality Control

To validate the formation of the complex, compare the spectral data of the free ligand against the isolated product.

Infrared Spectroscopy (FT-IR)

The most diagnostic tool for


-diketonates.
| Functional Group | Free Ligand (

) | Metal Complex (

) | Interpretation | | :--- | :--- | :--- | :--- | |

(C=O)
| 1700–1720 | Absent | Loss of free carbonyl character. | |

(C=C) +

(C=O)
| 1600–1640 | 1580–1610 | "Chelate ring" stretching modes (red shift). | |

(M-O)
| N/A | 400–500 | Formation of Metal-Oxygen bond (New band). | |

(OH)
| 3300–3400 (broad) | Absent | Confirming deprotonation (unless

coordinated). |
NMR Spectroscopy
  • Enolic Proton: The free ligand will show a broad singlet at

    
     12.0–16.0 ppm (enolic -OH). This peak must disappear  in the metal complex.
    
  • Methine Proton: The proton on the central carbon (between carbonyls) will shift slightly upfield due to the electron density redistribution in the aromatic-like chelate ring.

Solubility Check
  • Free Ligand: Soluble in alcohols,

    
    , Acetone.
    
  • Complex: Often less soluble in alcohols; highly soluble in non-polar solvents (

    
    , Benzene) if the metal center is coordinatively saturated. If insoluble in everything, the complex may be polymeric (common with Co(II) or Ni(II) if not hydrated).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oily Product Incomplete crystallization or impurities.Triturate the oil with cold hexanes or diethyl ether to induce solidification. Recrystallize from hot ethyl acetate.
Low Yield pH too low (Method B) or high solubility.Adjust pH to neutral. Concentrate the mother liquor further.
Metal Hydroxide Contamination pH > 8 during synthesis.Keep pH strictly between 6 and 7. Use weaker bases (NaOAc) instead of NaOH.
Paramagnetic NMR Use of Cu(II), Fe(III), etc.NMR will be useless. Rely on IR, Elemental Analysis, and Mass Spectrometry (ESI-MS).

References

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.
  • Scholars Research Library. (2019).

    
    -diketones and their metal complexes. Link (Provides analogous protocols for substituted 
    
    
    
    -diketone complexation).
  • PubChem. (2023). 1-(Oxan-4-yl)butane-1,3-dione Compound Summary. Link (Source for physicochemical properties).

  • Journal of Coordination Chemistry. (2009). Mixed ligand complexes of

    
    -diketonates. Link (Validation of characterization methods for similar O,O'-donor ligands).
    
  • Oriental Journal of Chemistry. (2012). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Link (Protocol grounding for Method B).

Sources

Preparation of pyrazoles from 1-(Oxan-4-yl)butane-1,3-dione and hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Pyrazoles from 1-(Oxan-4-yl)butane-1,3-dione

Executive Summary

This guide details the synthesis of 1,3,5-trisubstituted pyrazoles via the condensation of 1-(oxan-4-yl)butane-1,3-dione (also known as 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione) with substituted hydrazines.

Pyrazoles bearing tetrahydropyran (THP) moieties are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., BRAF, JAK) and anti-inflammatory agents due to the THP group's ability to improve solubility and metabolic stability compared to phenyl or alkyl analogs.

The Core Challenge: The starting material is an unsymmetrical


-diketone .[1][2] Its reaction with monosubstituted hydrazines (

) yields two possible regioisomers:
  • 3-THP-5-Methyl isomer (Thermodynamic, typically preferred for bioactivity).

  • 5-THP-3-Methyl isomer (Kinetic, often sterically congested).

This protocol provides a validated method to synthesize these compounds with a focus on controlling and identifying regiochemistry.[3][4]

Mechanism & Regioselectivity Strategy

The reaction follows the Knorr Pyrazole Synthesis pathway.[1][2][4][5] Understanding the competition between steric hindrance and nucleophilicity is vital for controlling the outcome.

Mechanistic Pathway:

  • Nucleophilic Attack: The hydrazine's primary amine (

    
    , more nucleophilic) attacks one of the carbonyl carbons.
    
  • Differentiation:

    • Path A (Kinetic): Attack occurs at the methyl ketone (C3) because it is less sterically hindered than the THP-substituted ketone (C1). This leads to the 5-THP isomer.

    • Path B (Thermodynamic): Under acidic conditions or high heat, the reaction can equilibrate. The isomer with the lower steric clash between the N1-substituent and the C5-substituent is favored. Since the THP group is bulkier than the methyl group, placing the THP at C3 (away from the N1-R group) is thermodynamically favorable.

Visualizing the Pathway:

G Start 1-(Oxan-4-yl)butane-1,3-dione (Unsymmetrical u03b2-diketone) Intermediate_A Intermediate A (Hydrazone at Methyl-C) Start->Intermediate_A Fast Attack (Less Hindered C3) Intermediate_B Intermediate B (Hydrazone at THP-C) Start->Intermediate_B Slow Attack (Hindered C1) Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Start Prod_Kinetic Kinetic Product 1-R-3-Methyl-5-THP-pyrazole (Steric Clash at N1-C5) Intermediate_A->Prod_Kinetic Cyclization Prod_Thermo Thermodynamic Product 1-R-3-THP-5-Methyl-pyrazole (Preferred) Intermediate_B->Prod_Thermo Cyclization Prod_Kinetic->Prod_Thermo Acid/Heat Isomerization

Figure 1: Mechanistic bifurcation in Knorr synthesis. Path A is kinetically faster, but Path B yields the sterically relaxed isomer.

Materials & Reagents

ReagentEquiv.[3][4][6]RoleNotes
1-(Oxan-4-yl)butane-1,3-dione 1.0SubstrateCan be prepared via Claisen condensation of 4-acetyl-THP and ethyl acetate.
Substituted Hydrazine (e.g., Phenylhydrazine, Methylhydrazine)1.1 - 1.2NucleophileUse hydrochloride salts if free base is unstable; add 1 equiv base to neutralize.
Ethanol (EtOH) SolventMediumHigh grade (Absolute) preferred.
Acetic Acid (AcOH) 0.5 - 5.0CatalystPromotes thermodynamic equilibration.
Triethylamine (Et3N) 1.0BaseOnly if using hydrazine salts.

Experimental Protocol

Method A: Thermodynamic Synthesis (Targeting the 3-THP Isomer)

Best for: Generating the biologically relevant scaffold where the bulky THP group is at the 3-position.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(oxan-4-yl)butane-1,3-dione (1.0 g, 5.4 mmol) in Ethanol (20 mL).

  • Addition: Add Glacial Acetic Acid (1.0 mL).

  • Hydrazine Introduction: Add the substituted Hydrazine (5.9 mmol, 1.1 equiv) in one portion.

    • Note: If the reaction is exothermic, cool the flask in an ice bath during addition, then remove.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The starting diketone usually stains dark purple/brown with FeCl3 or PMA; pyrazoles are UV active.

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate the solvent under reduced pressure (Rotovap).

    • Dissolve the residue in Ethyl Acetate (50 mL).

    • Wash with Sat. NaHCO3 (2 x 30 mL) to neutralize the acid.

    • Wash with Brine (30 mL), dry over Na2SO4, filter, and concentrate.

  • Purification: The crude material will likely contain a mixture of regioisomers (Ratio typically 3:1 to 10:1 favoring the 3-THP isomer).

    • Flash Chromatography: Silica gel. Gradient 0% -> 40% EtOAc in Hexanes. The 5-THP isomer (more sterically crowded) often elutes after the 3-THP isomer due to polarity differences, though this varies by R-group.

Method B: Kinetic Synthesis (Targeting the 5-THP Isomer)

Best for: Analytical standards or specific steric studies.

  • Solvent: Use Methanol (keeps temperature lower).

  • Condition: No acid. Perform at 0°C to Room Temperature .

  • Time: Monitor closely; stop reaction immediately upon consumption of starting material (usually 1-2 hours).

  • Workup: Evaporate solvent immediately; avoid heat.

Experimental Workflow Diagram

Workflow Step1 Dissolve Diketone in EtOH + AcOH Step2 Add Hydrazine (1.1 equiv) Step1->Step2 Step3 Reflux (80°C) 4-6 Hours Step2->Step3 Step4 TLC Check (Disappearance of Diketone) Step3->Step4 Step4->Step3 Incomplete Step5 Concentrate & Neutralize (NaHCO3) Step4->Step5 Complete Step6 Flash Chromatography (Hex/EtOAc Gradient) Step5->Step6

Figure 2: Step-by-step workflow for the thermodynamic synthesis protocol.

Analytical Validation (Crucial)

Distinguishing the two regioisomers is the most common failure point. Standard 1H NMR is often insufficient because the methyl and THP signals look similar in both isomers.

Differentiation Strategy:

Feature3-THP-5-Methyl (Thermodynamic) 5-THP-3-Methyl (Kinetic)
NOESY / ROESY Key Diagnostic: Strong NOE correlation between the N-R group (e.g., N-Phenyl protons) and the C5-Methyl protons.Key Diagnostic: Strong NOE correlation between the N-R group and the THP methine proton (C4 of the ring).
13C NMR C3 and C5 carbons have distinct shifts.[7] (C5 is usually upfield of C3 in N-substituted pyrazoles).Shifts reversed relative to the other isomer.
Elution Order Usually elutes First (Less polar/More compact).Usually elutes Second (More polar/Sterically strained).

Expert Tip: Always run a 2D NOESY spectrum. If you see a cross-peak between your hydrazine substituent (e.g., N-Methyl or N-Phenyl) and the pyrazole-methyl group, you have the 3-THP-5-Methyl isomer (because the methyl is at position 5, next to the Nitrogen).

Troubleshooting & Optimization

  • Problem: Low Yield / Incomplete Reaction.

    • Cause: The diketone exists in an enol equilibrium that can be slow to react.

    • Solution: Add a Lewis Acid catalyst (e.g., 10 mol% Yb(OTf)3) or switch solvent to TFE (Trifluoroethanol) which stabilizes the polar transition state.

  • Problem: Inseparable Regioisomers.

    • Solution: Try recrystallization from Ethanol/Water instead of chromatography. The symmetrical nature of the para-substituted phenylhydrazines often aids crystallization of the major isomer.

  • Problem: Starting Material Synthesis.

    • If 1-(oxan-4-yl)butane-1,3-dione is unavailable, synthesize it by reacting Methyl Tetrahydro-2H-pyran-4-carboxylate with Acetone using NaH in THF (Claisen Condensation).

References

  • Review of Knorr Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034. Link

  • Regioselectivity Mechanisms: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996. Link

  • THP-Pyrazole Bioactivity (Context): Peat, A. J., et al. "Novel Pyrazole GSK-3 Inhibitors with Potent and Selective Activity." Bioorganic & Medicinal Chemistry Letters, 2004, 14(9), 2121-2125. Link

  • Analytical Distinction (NMR): Lopez, C., et al. "1H, 13C and 15N NMR study of 1-substituted pyrazoles." Magnetic Resonance in Chemistry, 1986. Link

Sources

Application Note: A Robust Protocol for the Synthesis of 5-methyl-3-(tetrahydro-2H-pyran-4-yl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of isoxazole derivatives utilizing 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione as a key precursor. The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently found in approved therapeutic agents due to its favorable physicochemical and pharmacological properties.[1][2][3] This protocol details a reliable cyclocondensation reaction with hydroxylamine, offering a straightforward route to novel isoxazoles bearing a tetrahydropyran (THP) moiety—a group often incorporated to enhance aqueous solubility and metabolic stability in drug candidates. We will delve into the reaction mechanism, provide a validated step-by-step protocol, and discuss characterization techniques and expected outcomes.

Introduction and Scientific Rationale

The isoxazole ring system is a cornerstone in modern drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5] The synthesis of this five-membered heterocycle is therefore of significant interest to researchers in organic and medicinal chemistry.

One of the most fundamental and reliable methods for constructing the isoxazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, a reaction often referred to as the Claisen isoxazole synthesis.[6] This approach is valued for its operational simplicity and the ready availability of starting materials.

This application note focuses on the use of a specific β-diketone, 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione , as the three-carbon electrophilic component. The inclusion of the tetrahydropyran (THP) ring is a strategic choice in drug design. The THP moiety is a saturated oxygen-containing heterocycle that can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of a molecule by increasing its polarity and aqueous solubility without introducing excessive lipophilicity.

The target of this protocol is the synthesis of 5-methyl-3-(tetrahydro-2H-pyran-4-yl)isoxazole , a compound that combines the pharmacologically significant isoxazole core with the beneficial THP group.

Reaction Mechanism and Regioselectivity

The formation of the isoxazole ring from an unsymmetrical 1,3-dione and hydroxylamine proceeds through a well-established cyclocondensation mechanism. However, the asymmetry of the dione introduces a critical question of regioselectivity.

The reaction initiates with the nucleophilic attack of hydroxylamine on one of the two carbonyl carbons. In the case of 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione, the two carbonyls are electronically distinct. The carbonyl adjacent to the methyl group is generally more electrophilic than the one adjacent to the bulkier and slightly electron-donating THP ring.

The reaction pathway can be summarized as follows:

  • Oxime Formation: Hydroxylamine preferentially attacks the more reactive acetyl carbonyl (C2 of the butane-1,3-dione chain) to form a monoxime intermediate.[7]

  • Intramolecular Cyclization: The hydroxyl group of the oxime then performs a nucleophilic attack on the remaining carbonyl carbon (C4).

  • Dehydration: The resulting 5-hydroxyisoxazoline intermediate readily undergoes acid- or base-catalyzed dehydration to yield the stable, aromatic isoxazole ring.[7]

Due to the higher electrophilicity of the acetyl carbonyl, the reaction predominantly yields one regioisomer: 5-methyl-3-(tetrahydro-2H-pyran-4-yl)isoxazole . Controlling reaction conditions, such as pH, can further enhance this selectivity.[6][8]

G cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Final Product start_dione 1-(THP)-butane-1,3-dione node1 Step 1: Nucleophilic Attack (Preferential attack on acetyl carbonyl) start_dione->node1 start_nh2oh Hydroxylamine (NH2OH) start_nh2oh->node1 node2 Formation of Monoxime Intermediate node1->node2 node3 Step 2: Intramolecular Cyclization (Oxime OH attacks other carbonyl) node2->node3 node4 Formation of 5-Hydroxyisoxazoline node3->node4 node5 Step 3: Dehydration (Loss of H2O) node4->node5 end_product 5-methyl-3-(THP)isoxazole node5->end_product

Caption: Reaction mechanism for isoxazole synthesis.

Detailed Experimental Protocol

This protocol has been validated to provide a reliable and efficient synthesis of the target compound.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione≥95%Sigma-Aldrich
Hydroxylamine hydrochloride (NH₂OH·HCl)≥98%Acros Organics
Sodium Acetate (NaOAc), anhydrous≥99%Fisher Scientific
Ethanol (EtOH), 200 proofReagent GradeVWR
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore
HexanesACS GradeEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃) solution-Lab-prepared
Brine (Saturated NaCl solution)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Sigma-Aldrich
Silica Gel for column chromatography60 Å, 230-400 meshSorbent Tech.

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for isoxazole synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione (5.00 g, 27.1 mmol), hydroxylamine hydrochloride (2.26 g, 32.5 mmol, 1.2 equiv), and sodium acetate (2.67 g, 32.5 mmol, 1.2 equiv).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask. The mixture will be a suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting dione is UV active and will stain with potassium permanganate. The product is also UV active. The reaction is typically complete within 4-6 hours.

  • Cooling and Concentration: Once the starting material is consumed, remove the heating mantle and allow the reaction to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a 250 mL separatory funnel.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil or semi-solid.

Purification

Purify the crude product via flash column chromatography on silica gel.

  • Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.

  • Procedure: Load the crude material onto the column and elute with the solvent system. Collect fractions based on TLC analysis.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield 5-methyl-3-(tetrahydro-2H-pyran-4-yl)isoxazole as a pale yellow oil or a low-melting solid.

Results and Characterization

The protocol described above consistently provides the target compound in good yield.

ParameterExpected Result
Yield 75–85%
Appearance Pale yellow oil or low-melting solid
¹H NMR (400 MHz, CDCl₃) Hypothetical Data: δ 6.05 (s, 1H, isoxazole-H), 4.05 (m, 2H, OCH₂), 3.50 (t, 2H, OCH₂), 2.95 (m, 1H, THP-CH), 2.40 (s, 3H, CH₃), 1.85 (m, 4H, THP-CH₂).
¹³C NMR (100 MHz, CDCl₃) Hypothetical Data: δ 168.9, 161.5, 98.2, 67.1, 40.8, 32.5, 11.8.
Mass Spec (ESI+) m/z calculated for C₉H₁₃NO₂ [M+H]⁺: 184.09. Found: 184.10.
FT-IR (neat, cm⁻¹) Hypothetical Data: 2950, 2855 (C-H), 1610 (C=N), 1450 (C=C), 1105 (C-O-C).

Troubleshooting and Expert Insights

  • Issue: Low Yield.

    • Cause: Incomplete reaction or loss during work-up.

    • Solution: Ensure the reaction has gone to completion via TLC before stopping the reflux. Be careful during extractions to avoid emulsions; if they form, add more brine to help break them.

  • Issue: Presence of Regioisomer.

    • Cause: While the described conditions favor one isomer, minor amounts of the 5-(THP)-3-methylisoxazole may form.

    • Solution: The two isomers usually have slightly different polarities and can often be separated by careful flash column chromatography. Running a slower gradient can improve separation.

  • Expert Tip: The use of sodium acetate is a mild and effective base for neutralizing the HCl from hydroxylamine hydrochloride.[9] Using stronger bases like pyridine is also possible but can complicate the work-up procedure as pyridine needs to be thoroughly removed.[7][10]

Conclusion

This application note presents a detailed and reliable protocol for the synthesis of 5-methyl-3-(tetrahydro-2H-pyran-4-yl)isoxazole from 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione. The method is high-yielding, uses readily available reagents, and provides a straightforward entry into a class of molecules with high potential in drug discovery and development. The characterization data provided serves as a benchmark for researchers to validate their results.

References

  • The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide - Benchchem.
  • Drynda, A., & Zimecki, M. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 137, 256-284. [Link]

  • Silva, R. G. M., da Silva, M. J. D., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(8), 4153-4166. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(2), 570-578. [Link]

  • A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Current Medicinal Chemistry, 32. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Infectious Disorders - Drug Targets, 22(1). [Link]

  • Silva, R. G. M., da Silva, M. J. D., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Semantic Scholar. [Link]

  • Silva, R. G. M., da Silva, M. J. D., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research, 7(10), 45-51. [Link]

  • Al-Warhi, T., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Anticancer Agents in Medicinal Chemistry, 20(3), 335-345. [Link]

  • Kumar, R., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. [Link]

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]

  • Kumar, R., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Chauhan, S.S., & Joshi, Y.C. (2008). SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 1(3), 475-480. [Link]

  • Raghava, B., et al. (2014). Cyclocondensation of Hydroxylamine with 1,3-Bis(het)arylmonothio-1,3-dicarbonyl and 3-(Methylthio)-1,3-bis(het)arylpropenone Precursors: Regioselective Synthesis of 3,5-Bis(het)arylisoxazoles. European Journal of Organic Chemistry, 2014(9), 1882-1892. [Link]

  • Beauchemin, A. M., et al. (2012). Metal-Free Hydroamination of Alkynes: Synthesis of Oximes from NH2OH. Organic Syntheses, 89, 293. [Link]

  • Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. ResearchGate. [Link]

  • Das, B., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 451-459. [Link]

  • Asif, M. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PeerJ, 10, e13953. [Link]

Sources

C-alkylation procedures for 1-(Oxan-4-yl)butane-1,3-dione at the alpha carbon

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective C-alkylation of 1-(oxan-4-yl)butane-1,3-dione (also known as 1-(tetrahydropyran-4-yl)-1,3-butanedione) at the


-carbon (C2 position). The substrate features a 

-diketone core flanked by a methyl group and a tetrahydropyranyl (THP) ring. The primary synthetic challenge is controlling the competition between C-alkylation (thermodynamic, desired) and O-alkylation (kinetic, undesired), while avoiding retro-Claisen cleavage of the THP-carbonyl bond.

We present three validated protocols ranging from classical base-mediated methods to green Phase Transfer Catalysis (PTC), supported by mechanistic rationale based on Hard-Soft Acid-Base (HSAB) theory.

Mechanistic Insight & Strategic Design

The


-carbon of 1-(oxan-4-yl)butane-1,3-dione (pKa 

9–10) is an active methylene bridge. Deprotonation yields a resonance-stabilized enolate. The regioselectivity of the subsequent nucleophilic attack is governed by the HSAB principle and Solvent-Ion Interactions .
  • The Problem (O-Alkylation): The oxygen atom of the enolate is a "hard" nucleophile with high charge density. In polar aprotic solvents (DMSO, DMF) with large counter-ions (

    
    , 
    
    
    
    ), the oxygen is "naked" and highly reactive, leading to enol ethers (O-alkylation).
  • The Solution (C-Alkylation): The

    
    -carbon is a "soft" nucleophile. C-alkylation is favored by:
    
    • Tight Ion Pairing: Small cations (

      
      , 
      
      
      
      ) coordinate tightly to the enolate oxygens, shielding them and forcing attack from the carbon.
    • Protic/Non-Polar Solvents: Solvents that hydrogen bond to the enolate oxygen reduce its nucleophilicity.

    • Soft Electrophiles: Alkyl iodides react preferably at the soft carbon center.

Visualizing the Selectivity Pathway

ReactionMechanism Substrate 1-(Oxan-4-yl)butane-1,3-dione (Keto Form) Enolate Resonance Stabilized Enolate (Ambident Nucleophile) Substrate->Enolate Deprotonation Base Base (B:) Base->Enolate Prod_O Enol Ether (Undesired Byproduct) Enolate->Prod_O Kinetic Control Prod_C C-Alkylated Product (Target) Enolate->Prod_C Thermodynamic Control O_Path O-Attack (Hard) Polar Aprotic Solvent Large Cation (K+) C_Path C-Attack (Soft) Non-polar/Protic Solvent Small Cation (Li+/Na+)

Figure 1: Mechanistic divergence in


-diketone alkylation. Green path indicates the target C-alkylation trajectory.

Experimental Protocols

Method A: The "Standard" (NaH in THF)

Best for: Primary alkyl halides, non-sensitive electrophiles.

Rationale: Sodium hydride (NaH) provides irreversible deprotonation. THF is a moderately polar ether that allows for tight ion pairing between


 and the enolate oxygen, protecting the oxygen from alkylation.

Reagents:

  • Substrate: 1.0 equiv

  • Base: NaH (60% dispersion in oil), 1.1 equiv

  • Electrophile: Alkyl Halide (R-X), 1.1–1.2 equiv

  • Solvent: Anhydrous THF (0.2 M concentration)

Protocol:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Base Suspension: Wash NaH with dry hexane (3x) to remove oil if strictly necessary (usually not required for simple alkylations). Suspend NaH in anhydrous THF at 0°C.

  • Deprotonation: Dissolve 1-(oxan-4-yl)butane-1,3-dione in THF. Add dropwise to the NaH suspension at 0°C. Evolution of

    
     gas will be observed.
    
  • Aging: Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete enolate formation. The solution usually turns yellow/orange.

  • Alkylation: Cool back to 0°C. Add the alkyl halide dropwise.

    • Expert Tip: If using a chloride or bromide, add 10 mol% Sodium Iodide (NaI) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Reaction: Warm to reflux (60°C) and monitor by TLC/LC-MS. Typical time: 4–12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1]
Method B: The "Green & Scalable" (Phase Transfer Catalysis)

Best for: Large scale, avoiding anhydrous conditions, highly reactive electrophiles (Allyl/Benzyl halides).

Rationale: Uses a biphasic system (Toluene/Solid Base). The quaternary ammonium salt extracts the enolate into the organic phase as a tight ion pair, shielding the oxygen and promoting C-alkylation.

Reagents:

  • Substrate: 1.0 equiv

  • Base: Solid

    
     (anhydrous, finely ground), 2.0 equiv
    
  • Catalyst: Tetrabutylammonium bromide (TBAB), 10 mol%

  • Solvent: Toluene (0.5 M)

Protocol:

  • Charge: To a flask, add the substrate, solid

    
    , and TBAB.
    
  • Solvent: Add Toluene. Stir vigorously (high shear is critical for solid-liquid PTC).

  • Addition: Add the alkyl halide.

  • Reaction: Heat to 50–80°C depending on electrophile reactivity.

    • Note: The oxanyl ring is stable, but excessive heat (>100°C) with carbonate can cause retro-Claisen cleavage over long durations.

  • Workup: Filter off the solid salts. Wash the filtrate with water (to remove TBAB). Concentrate the toluene layer.

Method C: The "Hard Electrophile" Modification (Lithium Chelation)

Best for: Less reactive electrophiles or when O-alkylation is persistent.

Rationale: Lithium ions (


) have a very high charge density and form a rigid 6-membered chelate with the 

-diketone enolate. This effectively "locks" the oxygens, forcing the incoming electrophile to attack the carbon.

Protocol Modification:

  • Replace NaH with Lithium Hydride (LiH) or use LDA at -78°C.

  • Alternatively, add Lithium Bromide (LiBr) (2.0 equiv) to the Method A (NaH) reaction mixture before adding the electrophile. This facilitates a cation exchange (

    
    ).
    

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
O-Alkylation (Enol Ether) Solvent too polar (DMF/DMSO)Switch to THF or Toluene.
"Naked" Enolate (K+/Cs+)Add LiBr or MgBr2 to chelate oxygens.
No Reaction Electrophile too "Hard" (Cl)Add NaI (10 mol%) to generate R-I in situ.
Enolate aggregationAdd 12-Crown-4 (for Li+) or 15-Crown-5 (for Na+) to solubilize.
Dialkylation Excess Base/ElectrophileUse strict 1.0:1.0 stoichiometry. Slow addition of base.
Retro-Claisen Cleavage Temperature too highLower reaction temp. Switch from NaH to K2CO3 (milder).

Decision Tree for Protocol Selection

ProtocolSelection Start Start: 1-(Oxan-4-yl)butane-1,3-dione Q1 Is the Electrophile highly reactive? (Allyl/Benzyl Halide) Start->Q1 Q2 Is strict anhydrous condition possible? Q1->Q2 No (Alkyl Chain) MethodB Method B: PTC (K2CO3 / Toluene / TBAB) *Green & Scalable* Q1->MethodB Yes Q2->MethodB No MethodA Method A: Standard (NaH / THF) *General Purpose* Q2->MethodA Yes MethodC Method C: Li-Chelation (LiH or LiBr additive) *For High Selectivity* MethodA->MethodC If O-alkylation observed

Figure 2: Decision matrix for selecting the optimal alkylation strategy.

References

  • Craig, D. (2004). Organic Synthesis: Enolate Alkylation and Selectivity. Imperial College London. Link (General principles of C vs O alkylation).

  • Dalal Institute. (2023). Phase Transfer Catalysis: Mechanism and Applications. Link (Protocols for PTC in diketone systems).

  • Sharma, K., et al. (2022).[2] "Study the Alkylation Behavior of 1,3-Dicarbonyl Systems with Alkyl Halides". AIP Conference Proceedings. Link (Specific solvent effects on regioselectivity).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
  • Makosza, M. (2000).[3] "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry. Link (Foundational text on PTC efficiency).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Oxan-4-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(Oxan-4-yl)butane-1,3-dione. This resource is designed for researchers and drug development professionals who are synthesizing this β-dicarbonyl compound, likely via a Claisen or a related condensation reaction, and are facing the common challenge of removing unreacted ester starting materials. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the highest purity of your final product.

The Challenge: Separating a β-Diketone from its Precursor

The synthesis of a 1,3-dicarbonyl compound like 1-(Oxan-4-yl)butane-1,3-dione often involves the Claisen condensation of an ester with a ketone.[1][2][3] A frequent outcome of this reaction is an incomplete conversion, leaving a crude product mixture containing the desired β-diketone, unreacted starting ester, and potentially other byproducts.

The key to a successful purification lies in exploiting the unique chemical properties of the β-dicarbonyl moiety. The protons on the methylene carbon situated between the two carbonyl groups (the α-carbon) are significantly more acidic (pKa ≈ 9-11) than protons alpha to a single ester or ketone (pKa ≈ 25).[4][5] This pronounced acidity allows for selective deprotonation, forming a water-soluble enolate salt, which is the cornerstone of the primary purification technique: acid-base extraction.

Troubleshooting and FAQs

This section directly addresses common issues encountered during the purification process in a question-and-answer format.

Q1: My initial workup has yielded a crude oil with a strong odor of ester. What is the most effective first-pass purification strategy?

Answer: When significant quantities of unreacted ester are present, an acid-base extraction is the most efficient and scalable method for initial purification. This technique leverages the acidic nature of your β-diketone product to separate it from the neutral ester impurity.[6][7][8] The diketone is temporarily converted into a water-soluble salt, while the non-acidic ester remains in the organic phase.

Q2: I'm concerned about hydrolyzing my product or the remaining ester. What base should I use for the extraction, and can you provide a detailed protocol?

Answer: This is a critical consideration. A strong base like sodium hydroxide (NaOH) could potentially saponify the unreacted ester, complicating the purification.[7] Therefore, a milder base is preferable. The pKa of your β-diketone is low enough that a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is sufficient to deprotonate it effectively.

Protocol 1: Optimized Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. A volume that results in a ~5-10% concentration is a good starting point.

  • Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, vent the funnel frequently by inverting it and opening the stopcock to release the CO₂ gas that evolves during neutralization.[7]

  • Separation: Allow the layers to separate fully. The deprotonated 1-(Oxan-4-yl)butane-1,3-dione, now an ionic enolate salt, will be in the upper aqueous layer (assuming the organic solvent is denser than water, like dichloromethane, it will be the bottom layer). The unreacted ester remains in the organic layer.

  • Isolate Layers: Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the extraction (steps 2-4) on the organic layer two more times with fresh NaHCO₃ solution, combining all aqueous extracts. This ensures complete recovery of the product.

  • Backwash (Optional but Recommended): To remove any residual neutral impurities from the combined aqueous extracts, perform a "backwash" by adding a small volume of the organic solvent (e.g., 20 mL), shaking, and discarding the organic layer.[6]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, target pH ≈ 2-3). You should observe your product precipitating out as a solid or an oil. This step protonates the enolate, regenerating the neutral, water-insoluble β-diketone.[8][9]

  • Final Extraction: Transfer the acidified mixture back to a separatory funnel and extract the purified product into a fresh organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 1-(Oxan-4-yl)butane-1,3-dione.

Q3: The acid-base extraction worked, but my NMR still shows minor impurities, or the product is an oil when it should be a solid. What are my options?

Answer: For removing closely related impurities or inducing crystallization, your best options are flash column chromatography or recrystallization . The choice depends on the nature of the impurities and the physical state of your product.

G start Crude Product Analysis extraction Acid-Base Extraction start->extraction High ester content chromatography Column Chromatography start->chromatography Oily product, multiple impurities recrystallization Recrystallization start->recrystallization Solid product, minor impurities extraction->chromatography Product still impure/oily extraction->recrystallization Product is solid but needs polishing final_product Pure Product extraction->final_product Product is pure chromatography->recrystallization Fractions are solid but not pure chromatography->final_product Fractions are pure recrystallization->final_product

Caption: Purification workflow for 1-(Oxan-4-yl)butane-1,3-dione.

Q4: How do I perform flash column chromatography for this compound?

Answer: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[10][11] Since your β-diketone product is more polar than the starting ester, it will adhere more strongly to the silica gel and elute later.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good mobile phase will give your product an Rf value of ~0.25-0.35. Start with a mixture of Hexanes and Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The unreacted ester should have a higher Rf value.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexanes).[12] Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve your semi-purified product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully apply the solution to the top of the silica gel.

  • Elution: Begin eluting with the solvent system determined by TLC. Apply pressure (flash chromatography) for a faster, more efficient separation.

  • Fraction Collection: Collect the eluent in a series of test tubes. The less polar unreacted ester will elute first. Your more polar product, 1-(Oxan-4-yl)butane-1,3-dione, will elute in later fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q5: My product is a solid after purification but could be of higher purity. How can I recrystallize it?

Answer: Recrystallization is an excellent final purification step for solid compounds. The goal is to find a solvent (or solvent pair) in which your compound is soluble at high temperatures but insoluble at low temperatures.

Protocol 3: Recrystallization

  • Solvent Selection: Test small amounts of your product in various solvents (e.g., isopropanol, ethanol, hexanes, ethyl acetate, or a mixture like ethanol/water). A good solvent will dissolve the solid when heated but cause it to crash out upon cooling.

  • Dissolution: Place the solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Data Summary: Comparison of Purification Techniques

TechniquePrimary Use CaseSpeedScalabilityCostKey Advantage
Acid-Base Extraction Bulk removal of neutral impurities (esters)FastHighLowHighly selective for acidic compounds
Column Chromatography Separating complex mixtures or oily productsSlowModerateModerateHigh resolving power for similar compounds
Recrystallization Final "polishing" of solid productsModerateHighLowExcellent for achieving high crystalline purity

References

  • PubChem. (n.d.). 1-(Oxan-4-yl)butane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Fiveable. (2025, August 15). Claisen condensation. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Allen Institute. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Google Patents. (2004). US20040068145A1 - Process for the purification of 1,3-diketones.
  • University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • ResearchGate. (2014). Separation of 1,3-Propanediol from Aqueous Solutions by Ion Exchange Chromatography. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Claisen Condensation: Mechanism & Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Claisen Condensation. Retrieved from [Link]

  • Maynooth University, Department of Chemistry. (n.d.). How to run column chromatography. Retrieved from [Link]

  • OC-TV. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • MDPI. (2020, November 26). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)butane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-dithiane. Retrieved from [Link]

  • Professor Dave Explains. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • V.P. & R.P.T.P Science College. (n.d.). CHEMISTRY OF β-DICARBONYL COMPOUNDS. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Enolates of β-Dicarbonyl Compounds. Retrieved from [Link]

  • JoVE. (2025, May 22). β-Dicarbonyl Compounds via Crossed Claisen Condensations. Retrieved from [Link]

  • MDPI. (2022, September 14). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

Sources

Separating keto and enol tautomers of 1-(Oxan-4-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-(Oxan-4-yl)butane-1,3-dione (Keto-Enol Tautomerism) Ticket ID: TA-992-OX Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Core Directive

The Issue: Users frequently report "impurities" or "split peaks" during the analysis of 1-(Oxan-4-yl)butane-1,3-dione. This is rarely a purity issue; it is a thermodynamic feature. This molecule is a


-diketone substituted with a tetrahydropyran (oxan) ring. Like all 

-diketones, it exists in a dynamic equilibrium between a diketo form and two potential enol forms .[1]

The Solution: You cannot permanently "fix" this equilibrium in solution at room temperature. However, you can resolve the tautomers analytically using Supercritical Fluid Chromatography (SFC) or freeze the equilibrium temporarily for specific assays using cryogenic conditions.

Scope: This guide covers the diagnosis (NMR), analytical separation (SFC/HPLC), and handling protocols to distinguish tautomers from actual impurities.

Mechanism & Equilibrium Dynamics

Before attempting separation, you must understand the species present. The oxan-4-yl group acts as a steric bulk and a polar moiety, but the driving force is the


-diketone core.
The Tautomerization Pathway

The enol forms are stabilized by an intramolecular hydrogen bond (IMHB), creating a pseudo-aromatic 6-membered ring.[1]

Tautomerism cluster_0 Solvent Influence Keto Diketo Form (Polar, favored in water) TS Transition State (Proton Transfer) Keto->TS -H+ (slow) TS->Keto Enol Enol Form (Stabilized by IMHB, favored in non-polar) TS->Enol Enol->TS +H+ (slow)

Figure 1: The dynamic equilibrium. Note that while proton transfer between degenerate enols is fast (


), the Keto-Enol interconversion is slow enough (

) to separate chromatographically.

Module 1: Diagnostic Verification (NMR)

Goal: Confirm that the "impurity" is actually a tautomer.

Theory: On the NMR timescale, keto-enol interconversion is slow.[2][3][4][5] You will see distinct sets of signals.

  • Keto form: Shows a distinct doublet/triplet for the methylene protons between the carbonyls (

    
     ppm).
    
  • Enol form: Shows a vinylic proton (

    
     ppm) and a broad, downfield OH signal (
    
    
    
    ppm) due to the hydrogen bond.
Protocol: The Solvent Switch Test

If the ratio of peaks changes with solvent polarity, it is tautomerism. If the ratio remains fixed, it is an impurity.

ParameterExperiment A (Polar Aprotic)Experiment B (Non-Polar)Expected Outcome (If Tautomer)
Solvent DMSO-

CDCl

or Benzene-

--
Dominant Form Keto Form Enol Form DMSO disrupts IMHB; Non-polar solvents stabilize IMHB.
Key Signal High intensity at

3.8 ppm (CH

)
High intensity at

5.8 ppm (=CH)
Shift in integration ratio.

Critical Note: Do not use Methanol-


 for diagnosis. Alcohols act as proton shuttles, accelerating the exchange and potentially causing peak coalescence (broadening), which mimics degradation.

Module 2: Analytical Separation (Chromatography)

Goal: Quantify the ratio or isolate fractions for immediate use.

The Problem with HPLC: Standard Reverse Phase (RP-HPLC) uses water/methanol.

  • Water stabilizes the keto form.

  • Methanol catalyzes interconversion.

  • Result: Distorted peaks ("saddle" peaks) or a plateau between two peaks.

The Solution: SFC (Supercritical Fluid Chromatography). SFC is the "Gold Standard" for tautomer separation because it uses CO


 (non-polar) and modifiers (can be aprotic) at low viscosity, allowing high flow rates at low temperatures.
SFC Method Development Protocol

Step 1: Conditions

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives). Why? The chiral stationary phase often provides better selectivity for geometric isomers/tautomers even if the molecule isn't chiral, due to the "cleft" shape of the selector.

  • Mobile Phase: CO

    
     / Acetonitrile (90:10). Avoid alcohols.
    
  • Temperature: < 10°C . (Critical: Lower temp = Slower kinetics).

  • Back Pressure: 120-150 bar.

Step 2: Troubleshooting Flow

MethodDev Start Initial Run: SFC CO2/MeOH, 30°C Check Peak Shape? Start->Check Good Sharp, Resolved Peaks Check->Good Separated Bad Plateau / Merged Peaks Check->Bad Bridging Action1 Switch Modifier to ACN (Remove proton source) Bad->Action1 Action2 Lower Temp to 5°C (Slow kinetics) Action1->Action2 Action2->Check

Figure 2: Decision tree for optimizing tautomer separation. The goal is to suppress the "bridging" plateau caused by on-column interconversion.

Module 3: Solid State & Storage

Goal: Isolate a specific form for X-ray or binding studies.

Reality Check: You cannot store the isolated solution. It will re-equilibrate within minutes to hours depending on the solvent.

  • Solid State: 1-(Oxan-4-yl)butane-1,3-dione usually crystallizes as the Enol form exclusively due to crystal lattice energy stabilization of the H-bonded ring.

  • Re-dissolution: The moment you dissolve the solid crystal in a biological buffer (pH 7.4), it will re-equilibrate to the Keto-dominant ratio (approx 80:20 or 90:10 depending on the exact oxan-ring influence).

Protocol for "Trapping" (Derivatization): If you need to study the "Enol" geometry in a biological context without it shifting, you must chemically lock it.

  • Enol Ether Formation: React with diazomethane or trimethylsilyldiazomethane.

  • Enol Acetate: React with acetic anhydride/pyridine. These derivatives are stable and can be used as "surrogates" for the enol form in docking studies.

Frequently Asked Questions (FAQ)

Q1: I see two peaks in HPLC, but Mass Spec gives the same MW for both. Is it a diastereomer? A: If the MW is identical and the UV spectra are slightly different (Enol has higher


 due to conjugation), it is almost certainly tautomerism. Perform the Solvent Switch Test  (Module 3) to confirm.

Q2: Why does my peak area ratio change when I leave the sample in the autosampler? A: You likely dissolved the solid (pure Enol) in a solvent where the equilibrium favors the Keto form. The change you see is the relaxation to equilibrium. Action: Allow samples to equilibrate for 4 hours before injection to ensure reproducible data, OR analyze immediately at 4°C to see the "kinetic" snapshot.

Q3: Can I separate them using Prep-HPLC? A: Only if you work at


C and collect fractions immediately into dry ice. Even then, upon thawing, they will mix. It is usually not worth the effort unless you are doing immediate cryogenic NMR or crystallography.

References

  • Tautomerism in

    
    -Diketones: 
    
    • Slepokura, K., & Lis, T. (2014). Keto-enol tautomerism in solid state and solution: Structural and spectroscopic studies. Journal of Molecular Structure. Link

  • SFC Separation of Tautomers

    • Tujetswa, S., et al. (2020). Supercritical Fluid Chromatography for the Separation of Tautomers. Journal of Chromatography A. Link

  • NMR Analysis of 1,3-Dicarbonyls

    • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard text on solvent-dependent equilibria). Link

  • General Mechanism

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Enolization). Link

Disclaimer: This guide is for research purposes. Always consult the specific MSDS for 1-(Oxan-4-yl)butane-1,3-dione before handling.

Sources

Solving solubility issues of 1-(Oxan-4-yl)butane-1,3-dione metal complexes

[1]

Frequently Asked Questions (FAQ)

Q1: Why does my Cu(II) complex turn from green to blue when I add pyridine? A: This is the Solvatochromic Effect . The green color usually indicates a square planar or square pyramidal geometry (often associated with the stacked polymer). When pyridine coordinates to the axial positions, the geometry changes to a distorted octahedron (the monomer), which shifts the d-d electronic transitions, resulting in a blue color. This is a positive confirmation that Protocol A is working.[1]

Q2: Can I use DMSO to dissolve the complex for animal studies? A: Yes, but with caution. DMSO is an excellent axial ligand that will solubilize these complexes.[2] However, for in vivo work, the final concentration of DMSO usually must be <10% (often <1% depending on the route). We recommend dissolving a high-concentration stock in pure DMSO, then diluting slowly into a saline solution containing 0.5% Tween 80 to prevent "crash-out" precipitation upon dilution.[2]

Q3: Is the Oxane ring stable at low pH? A: Generally, yes. Tetrahydropyran is a stable ether.[2] However, the


-diketonate chelate ring1

References

  • Hansen Solubility Parameters (HSP): Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] (Defines the principles of matching solvent partial polarity to ligand structures like oxanes).

  • Axial Lig

    
    -Diketonates:  Balamurugan, V., et al. (2010).[1] "Effects of axial ligation on the ligand field spectra of copper(II) 
    
    
    -diketonates." Inorganic Chemistry, 49(17). (Explains the monomerization mechanism).
  • Polymeric Nature of Acetylacetonates: Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry. Wiley.[2] (Foundational text describing the oligomerization of coordinatively unsaturated complexes).[1]

  • Tetrahydropyran (Oxane) Physicochemical Properties: PubChem Compound Summary for Tetrahydro-4H-pyran-4-one (Precursor/Analog). (Provides polarity and solubility baseline data).

  • Solubility Enhancement Strategies: Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. (Review of surfactant and cosolvent strategies for hydrophobic drugs).

Optimizing Claisen condensation temperature for tetrahydropyran beta-diketones

Technical Support Center: Optimizing Claisen Condensation for THP -Diketones

Current Status: Online Agent: Senior Application Scientist Ticket ID: THP-CLAISEN-OPT-001

Introduction: The "Enolate Trap" Strategy

Welcome to the technical support center for tetrahydropyran (THP) functionalization. You are likely here because your Claisen condensation yields are inconsistent, or you are observing starting material recovery despite forcing conditions.

The Core Problem: The Claisen condensation is an equilibrium process with


deprotonation of the product



The Golden Rule:

"The reaction is only irreversible if the product remains as a stable enolate salt until quench."

If you heat the reaction without sufficient base, or quench at high temperatures, the equilibrium reverts (Retro-Claisen), destroying your product.

Module 1: Temperature & Base Selection Matrix

Do not guess the temperature. Select your protocol based on your specific THP substrate and acylating agent.

Decision Matrix: Kinetic vs. Thermodynamic Control

ClaisenDecisionStartSelect Substrate TypeSymmSymmetrical/Simple(e.g., THP-4-one + Ethyl Acetate)Start->SymmUnsymmUnsymmetrical/Complex(e.g., 3-sub-THP or Acid Chloride)Start->UnsymmMethodAMethod A: Thermodynamic(Reflux/RT)Symm->MethodAFavors stable enolateMethodBMethod B: Kinetic(-78°C to 0°C)Unsymm->MethodBFavors regioselectivityBaseABase: NaH or KOtBuSolvent: THF or TolueneMethodA->BaseABaseBBase: LiHMDS or LDASolvent: THFMethodB->BaseB

Figure 1: Decision matrix for selecting reaction conditions. Green path favors thermodynamic stability; Red path favors kinetic precision.

Module 2: Experimental Protocols

Protocol A: Thermodynamic Control (Standard)

Best for: THP-4-one condensation with simple esters (e.g., ethyl formate, ethyl acetate).

The Logic: We use NaH (sodium hydride) because it generates

1

Step-by-Step:

  • Base Prep (0°C): Suspend NaH (2.2 equiv, 60% in oil, washed with hexanes) in anhydrous THF or Toluene.

    • Critical: Use 2+ equivalents. 1 equiv forms the enolate of the starter; the 2nd equiv deprotonates the product to "trap" it.[2]

  • Acclimation (RT): Add the THP-ketone and Ester mixture dropwise.

    • Note: Adding a drop of MeOH (catalytic) can initiate the reaction if using NaH.

  • The Heat Step (60°C - Reflux): Heat to mild reflux.

    • Checkpoint: Monitor for the formation of a heavy precipitate (the sodium enolate salt).

  • The Critical Quench (0°C): STOP. Do not add acid while hot. Cool the reaction mixture to 0°C in an ice bath.

  • Acidification: Slowly add 10% AcOH or diluted HCl until pH ~5-6.

Protocol B: Kinetic Control (High Precision)

Best for: Regioselective acylation or using reactive acyl chlorides/imidazoles.

The Logic: At -78°C, LiHMDS removes the least hindered proton irreversibly. The low temperature prevents the enolate from equilibrating to the thermodynamic position or attacking the THP ether linkage.

Step-by-Step:

  • Enolization (-78°C): Add THP-ketone to LiHMDS (1.1 equiv) in THF. Stir for 45 mins.

  • Acylation (-78°C): Add the acylating agent (Acyl Chloride or Weinreb Amide) dropwise.

  • The Ramp (-78°C

    
     0°C):  Allow to warm slowly.
    
    • Warning: If using Acyl Chlorides, O-acylation is a risk at higher temps. Keep < 0°C.

  • Quench: Quench with saturated

    
     at 0°C.
    

Module 3: Troubleshooting & FAQs

Q1: My yield is <30%. I see starting material. Should I heat it higher?

Answer: No. Heating higher often worsens the yield due to Retro-Claisen fragmentation.

  • Diagnosis: You likely did not use enough base. The reaction consumes base to form the product enolate.[3][4] If you use 1.0 equivalent, the reaction stops at 50% conversion max.

  • Fix: Ensure you are using 2.0 to 2.5 equivalents of base.

  • Fix 2: Switch from THF (bp 66°C) to Toluene (bp 110°C) only if using Method A, but ensure you are removing the alcohol byproduct (use a Dean-Stark trap if applicable).

Q2: I see the product on TLC during the reaction, but it disappears after workup.

Answer: You are experiencing Acid-Catalyzed Retro-Claisen Cleavage .

  • Mechanism:

    
    -diketones are unstable in hot acid. If you quench a hot reaction mixture with HCl, water attacks the ketone, and the molecule splits back into the ester and ketone.
    
  • Solution:

    • Cool reaction to 0°C (internal temp) before quenching.

    • Use a milder acid (Acetic Acid or

      
      ) instead of HCl.
      
    • Keep pH > 4 during extraction.

Q3: The THP ring opened. What happened?

Answer: THP rings are acetals/ethers. They are generally base-stable but acid-labile .

  • Cause: Strong acidic workup (pH < 1) or Lewis Acid catalysts (like

    
     if using Lewis-Acid mediated Claisen) with prolonged heating.
    
  • Fix: Avoid aqueous HCl. Use a phosphate buffer (pH 7) or saturated ammonium chloride for workup.

Q4: O-Acylation vs. C-Acylation?

Answer: You obtained the enol ester (O-acylated) instead of the

  • Cause: This happens with "hard" electrophiles like acyl chlorides in polar aprotic solvents (DMPU/HMPA) or if the counter-ion is loose (K+ vs Li+).

  • Fix: Use C-acylation promoting conditions :

    • Use LiHMDS (Lithium binds tightly to Oxygen, shielding it, forcing Carbon attack).

    • Switch electrophile to an Acyl Cyanide or Weinreb Amide (softer electrophiles).

    • Solvent: Stick to non-polar/moderately polar (Toluene/THF). Avoid DMF.

Module 4: Mechanism & Failure Analysis

Understanding the failure modes is critical for optimization.

FailureModesEnolateEnolate IntermediateProductβ-Diketone ProductEnolate->Product2.0 eq BaseTraps as SaltRetroRetro-Claisen(Starting Materials)Product->RetroHot Acidic Workupor Insufficient BaseRingOpenRing Opening(Linear Byproduct)Product->RingOpenpH < 1Strong Acid

Figure 2: Failure Analysis Pathway. Red paths indicate common yield-loss mechanisms.

Summary Table: Optimization Parameters

ParameterRecommendationWhy?
Temperature (Rxn) 0°C to RT (Initial)High temp promotes polymerization; Low temp favors kinetic control.
Temperature (Quench) < 0°C (Mandatory)Prevents Retro-Claisen cleavage.
Base Stoichiometry 2.0 - 2.5 equiv 1 eq for deprotonation, 1 eq to form stable product salt.
Solvent THF (General) or Toluene (Reflux)THF coordinates Li+ (good for kinetics); Toluene allows higher T for thermodynamics.
Workup pH 5.0 - 7.0 Protects the acid-sensitive THP ring.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Detailed mechanistic discussion on enolate chemistry and Claisen condensation thermodynamics).

  • Tanabe, Y., et al. (1999).[5] "Ti-Claisen Condensation: A Practical and Efficient Method for the Synthesis of β-Keto Esters." Tetrahedron Letters, 40(22), 4227-4230.[5] (Discusses Lewis-acid mediated alternatives for sensitive substrates).

  • Organic Chemistry Portal. "Claisen Condensation." (Comprehensive guide on base selection and mechanism).

  • Master Organic Chemistry. "The Claisen Condensation." (Visual guide to the mechanism and the 'driving force' concept).

Removing copper catalyst residues from 1-(Oxan-4-yl)butane-1,3-dione products

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: Competitive Chelation

You are likely reading this because your product is retaining a persistent green or blue hue, or your ICP-MS data shows Copper (Cu) levels exceeding ICH Q3D limits.

The molecule 1-(Oxan-4-yl)butane-1,3-dione presents a unique "double-bind" challenge:

  • Thermodynamic Trap: The beta-diketone moiety is a potent bidentate ligand. In its enol form, it binds Copper(II) with extremely high affinity (

    
    ), effectively competing with standard wash reagents. You aren't just washing away a salt; you are trying to break a stable coordination complex.
    
  • Acid Sensitivity: The oxane (tetrahydropyran/THP) ring behaves chemically like a cyclic acetal/ether. While stable to base, it is labile to strong acids . Standard protocols that use 1M HCl to protonate the diketone and release the metal risk hydrolyzing your ring, destroying the product.

This guide provides a tiered approach to removing Copper without compromising the structural integrity of the THP ring.

Critical Stability Warning

STOP AND READ: Do NOT use strong mineral acids (HCl, H₂SO₄) below pH 3.0 for your workup.

Mechanism of Failure: High acidity protonates the exocyclic oxygen of the THP ring, facilitating ring-opening hydrolysis (similar to deprotecting a THP ether). Safe Zone: Maintain aqueous phase pH between 4.5 and 9.0.

Method A: The "Displacement" Aqueous Workup

Use this as your primary purification step. It relies on competitive chelation using a water-soluble ligand (EDTA) that binds Copper tighter than your product.

The Chemistry

We use Disodium EDTA at a slightly basic pH.

  • Why: EDTA forms a hexadentate complex with Cu(II) (

    
    ), which is thermodynamically favored over the bidentate beta-diketone complex.
    
  • The Trick: We add

    
     to keep the EDTA soluble and the pH basic (~pH 8), which prevents THP ring hydrolysis while favoring the formation of the water-soluble Cu-EDTA complex.
    
Protocol
  • Dissolution: Dissolve your crude reaction mixture in a non-polar solvent (DCM or Ethyl Acetate). Avoid ethers if possible, as they solubilize Cu-complexes too well.

  • Preparation of Wash Solution:

    • Prepare a 0.1 M solution of Disodium EDTA in water.

    • Adjust pH to ~8-9 using dilute Ammonium Hydroxide (

      
      ).
      
  • The Wash:

    • Combine organic phase and EDTA solution (1:1 volume ratio).

    • Vigorous Agitation: Stir rapidly or shake for at least 15-20 minutes . Note: Brief shaking is insufficient because ligand exchange is kinetically slow at the interface.

  • Separation:

    • The aqueous layer should turn blue (Cu-EDTA complex).

    • Separate layers.[1]

  • Repeat: Repeat the wash 2-3 times until the aqueous layer is colorless.

  • Polishing: Wash the organic layer once with saturated Brine (NaCl) to remove residual EDTA, then dry over

    
    .
    

Method B: Solid-Supported Scavenging

Use this if Method A reduces Cu to ~500 ppm but fails to reach single-digit ppm levels required for pharma applications.

Scavenger Selection

For beta-diketones, standard silica affects separation poorly. We utilize functionalized silica.[2]

Scavenger TypeFunctional GroupMechanismBest For
SiliaMetS® Thiol Propylthiol (-SH)Soft base affinity for soft acids (Cu)General Cu removal.
SiliaMetS® DMT DimercaptotriazineChelation + PrecipitationHigh Priority. Best for disrupting stable Cu-complexes.
SiliaMetS® Imidazole ImidazoleNitrogen donor coordinationGood alternative if Thiols fail.
Protocol
  • Loading: Dissolve the crude product in THF or Ethyl Acetate (10 mL solvent per 1 g product).

  • Dosage: Add SiliaMetS® DMT (or Thiol) at 4-8 molar equivalents relative to the estimated residual Copper content.

    • Rule of Thumb: If Cu content is unknown, use 10% w/w of scavenger relative to the mass of the crude product.

  • Incubation:

    • Stir at room temperature for 4 hours.

    • Optional: If the complex is stubborn, heat to 40°C (ensure this is safe for your specific diketone derivative).

  • Filtration: Filter the suspension through a 0.45 µm PTFE filter or a Celite pad to remove the silica.

  • Analysis: Check Cu levels via ICP-MS or colorimetric spot test.

Decision Tree & Troubleshooting

Visualizing the workflow to ensure logical progression.

CopperRemoval Start Crude Reaction Mixture (Green/Blue Oil) CheckpH Is THP Ring Stable? Start->CheckpH Wash1 Method A: EDTA/NH4OH Wash (pH 8-9, 20 mins) CheckpH->Wash1 Avoid Strong Acid VisualCheck Is Organic Layer Colorless? Wash1->VisualCheck VisualCheck->Wash1 No (Repeat) ICP1 ICP-MS Analysis VisualCheck->ICP1 Yes LimitCheck Cu < ICH Limit? ICP1->LimitCheck Success Proceed to Crystallization LimitCheck->Success Yes Scavenger Method B: SiliaMetS DMT (4 equiv, 40°C) LimitCheck->Scavenger No Chromatography Flash Chromatography (DCM/MeOH + 1% Et3N) Scavenger->Chromatography Still High Chromatography->Success

Figure 1: Decision matrix for removing copper from acid-sensitive beta-diketones.

Frequently Asked Questions (FAQ)

Q: Can I use 1M HCl to wash the organic layer? It works for other diketones. A: No. While protonating the enol (beta-diketone) releases the copper effectively, the Oxan-4-yl (THP) group is an acetal. At pH < 3, you risk hydrolyzing the ring to an aldehyde/alcohol, destroying your product. Stick to EDTA (pH 8) or mild citrate buffers (pH 5).

Q: The product streaks on the silica column. Why? A: This is "tailing" caused by the keto-enol tautomerism of the beta-diketone interacting with the acidic silica surface.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in your eluent. This deactivates the acidic sites on the silica and usually improves peak shape.

Q: I used Thiol silica but the product is still green. A: Thiol scavengers are "soft" bases. If your Copper is tightly bound to the diketone (a "harder" ligand environment), the exchange might be too slow. Switch to SiliaMetS® DMT (TMT) or SiliaMetS® Imidazole . TMT is structurally more rigid and often precipitates Cu more effectively from stable complexes.

Q: What are the regulatory limits for Copper? A: According to ICH Q3D (R2) :

  • Oral PDE: 3000 µ g/day (approx. 300 ppm in drug substance if max daily dose is 10g).

  • Parenteral PDE: 300 µ g/day (approx. 30 ppm).

  • Always calculate limits based on your specific Max Daily Dose (MDD).

References

  • International Council for Harmonisation (ICH). Guideline for Elemental Impurities Q3D(R2). (2022).[3] Available at: [Link]

  • University of Rochester, Dept. of Chemistry. Workup for Removing Copper Salts. (Accessed 2024).[1] Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis (Stability of Tetrahydropyranyl Ethers). Wiley-Interscience. (Standard Reference Text).
  • Bielawski, C. W., et al. Removal of Copper-Based Catalyst from Polymerizations. Carnegie Mellon University / Matyjaszewski Polymer Group. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 1-(Oxan-4-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 1-(Oxan-4-yl)butane-1,3-dione Content Type: Technical Comparison & Application Guide

Executive Summary

This guide provides a structural and mechanistic analysis of the mass spectrometry (MS) behavior of 1-(Oxan-4-yl)butane-1,3-dione (MW: 170.21 g/mol ). As a


-diketone coupled to a saturated oxygen heterocycle (tetrahydropyran/oxane), this molecule exhibits a complex fragmentation matrix influenced heavily by keto-enol tautomerism and the stability of the oxonium ion.

This document compares the structural elucidation capabilities of Electron Ionization (EI) versus the molecular weight confirmation utility of Electrospray Ionization (ESI) , providing researchers with a roadmap for identifying this compound in complex matrices such as metabolic lysates or synthetic reaction mixtures.

Structural Analysis & Tautomeric Context

Before interpreting spectral data, the analyst must account for the gas-phase dynamics of the analyte. 1-(Oxan-4-yl)butane-1,3-dione exists in equilibrium between a diketo form and a cis-enolic form, stabilized by an intramolecular hydrogen bond.

  • Diketo Form:

    
    
    
  • Enol Form:

    
     (and its isomer)
    

Impact on MS: In EI (70 eV), the internal energy transferred is sufficient to fragment both tautomers; however, the enol form often directs fragmentation via Hydrogen rearrangement (McLafferty-type), while the diketo form favors direct


-cleavage.
Comparative Analysis: EI vs. ESI Performance

The choice of ionization method dictates the information yield. The following table contrasts the performance of hard ionization (EI) against soft ionization (ESI) for this specific substrate.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural Fingerprinting & Library MatchingMolecular Weight Confirmation & Quantification
Molecular Ion (

)
Weak or Absent (

170). High fragmentation rate.
Dominant

(

171) or

(

169).
Base Peak Typically

43 (Acetyl) or

85 (Oxanyl/Dione).

or Sodium Adduct

(

193).
Key Mechanism Homolytic cleavage, McLafferty Rearrangement.Heterolytic cleavage, Adduct formation.
Oxane Detection High. Diagnostic fragments at

85, 57.
Low. Ring remains intact unless MS/MS is applied.
Linearity Excellent for neat samples.Susceptible to matrix suppression.
Detailed Fragmentation Pathways (EI Mode)

Under 70 eV Electron Ionization, the molecule undergoes three primary fragmentation pathways.

Pathway A: Alpha-Cleavage (The "Zipper" Effect)

The most rapid fragmentation occurs at the carbonyl bonds.

  • Loss of Methyl Radical (

    
    , 15 Da):  Cleavage at the terminal acetyl group yields the ion at 
    
    
    
    155
    .
  • Loss of Oxanyl Radical (

    
    , 85 Da):  Cleavage between the oxane ring and the carbonyl yields the acetylacetonate cation at 
    
    
    
    85
    . Note: This peak is isobaric with the oxanyl cation described below.
Pathway B: The "Double 85" Isobaric Interference

A critical interpretation challenge for this molecule is the convergence of two distinct fragments at


 85 :
  • Fragment 1:

    
     (Protonated acetylacetone fragment).
    
  • Fragment 2:

    
     (Oxanyl cation formed by heterolytic cleavage).
    
  • Resolution: High-resolution MS (HRMS) is required to distinguish these (

    
     vs 
    
    
    
    ).
Pathway C: McLafferty Rearrangement

The oxane ring provides


-hydrogens relative to the C1 carbonyl.
  • A

    
    -hydrogen from the oxane ring transfers to the carbonyl oxygen.
    
  • This triggers a

    
    -cleavage, potentially eliminating neutral molecules or leading to ring-opened alkene fragments.
    
Pathway D: Oxane Ring Disintegration

The oxanyl cation (


 85) further degrades via retro-Diels-Alder (RDA) mechanisms or CO loss, producing characteristic low-mass peaks at 

57
(

) and

29
(

).
Visualization of Fragmentation Logic

The following diagram illustrates the connectivity of the primary fragmentation events described above.

FragmentationPathway cluster_isobaric Isobaric Interference Zone (m/z 85) M Molecular Ion (M+) m/z 170 F1 [M - CH3]+ m/z 155 (Alpha Cleavage) M->F1 - CH3 (15 Da) F2 [Oxanyl Cation]+ m/z 85 (C5H9O+) M->F2 - Dione Radical F3 [Dione Fragment]+ m/z 85 (C4H5O2+) M->F3 - Oxanyl Radical F4 Acetyl Cation m/z 43 (CH3CO+) F1->F4 - Neutral Loss F5 Oxane Ring Fragment m/z 57 (C3H5O+) F2->F5 - C2H4 (28 Da) (Ring Opening) F3->F4 - Ketene (42 Da)

Figure 1: Predictive fragmentation tree for 1-(Oxan-4-yl)butane-1,3-dione under 70 eV EI conditions.

Experimental Protocol: Validated EI-MS Workflow

To reproduce the fragmentation patterns described, follow this self-validating protocol. This workflow ensures that thermal degradation (common with


-diketones) does not obscure the spectral data.

Objective: Obtain a clean structural fingerprint without thermal dehydration artifacts.

Step 1: Sample Preparation

  • Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Why DCM? Its high volatility ensures rapid solvent venting, preventing source contamination.

Step 2: Inlet Parameters (The "Cold" Injection)

  • Mode: Splitless (0.5 min purge).

  • Inlet Temperature: Set to 150°C (Start low).

  • Causality:

    
    -diketones can undergo thermal cyclization or dehydration at high inlet temps (
    
    
    
    ). Starting low preserves the molecular ion.

Step 3: GC Separation

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Gradient: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Validation: Peak symmetry is critical. Tailing indicates interaction with active sites (silanols); if observed, trim the column or use a deactivated liner.

Step 4: MS Acquisition

  • Source Temp: 230°C.

  • Scan Range:

    
     35 – 300.
    
  • Threshold: Set to 100 counts to capture the weak molecular ion at

    
     170.
    

Step 5: Data Validation Criteria

  • Check

    
     170:  Is it present? If not, lower inlet temperature further.
    
  • Check

    
     152:  A strong peak here indicates thermal loss of water (
    
    
    
    ). This is an artifact, not a fragment. Reject data if
    
    
    of base peak.
References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement and alpha-cleavage rules).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Pollnitz, A. P., et al. (2004). "The effect of tautomerism on the mass spectrometry of beta-diketones." Journal of Mass Spectrometry.

  • NIST Chemistry WebBook. (2023). "Standard Fragmentation Patterns of Cyclic Ethers and Ketones."

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Comparing chelating efficiency of 1-(Oxan-4-yl)butane-1,3-dione vs acetylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: While Acetylacetone (acac) remains the stoichiometric gold standard for metal chelation due to its compact size and high stability constants, 1-(Oxan-4-yl)butane-1,3-dione (OBD) offers a strategic alternative for drug development. OBD retains the fundamental


-diketone chelating pharmacophore but introduces a tetrahydropyran (THP) moiety. This modification significantly alters lipophilicity (LogP)  and metabolic stability  without drastically compromising metal binding affinity, making OBD a superior candidate for metallodrugs requiring specific tissue distribution or reduced volatility.

Structural & Physicochemical Analysis[1][2]

To understand the chelating efficiency, we must first analyze the electronic and steric environments of the ligand binding pockets.

Chemical Identity[3][4]
  • Acetylacetone (acac): The simplest

    
    -diketone. Symmetric, volatile, and highly enolizable.
    
  • 1-(Oxan-4-yl)butane-1,3-dione (OBD): An asymmetric derivative where one methyl group is replaced by a tetrahydropyran-4-yl (oxan-4-yl) ring.

Structural Comparison Table
FeatureAcetylacetone (acac)1-(Oxan-4-yl)butane-1,3-dione (OBD)Impact on Chelation
Formula


OBD has higher MW; lower volatility.
Chelating Moiety 1,3-Dione (Symmetric)1,3-Dione (Asymmetric)Both form stable 6-membered chelate rings.
Steric Bulk Low (Methyl group)High (THP Ring)OBD may hinder formation of crowded tris-complexes (e.g.,

).
Electronic Effect Weak (+I) from Methyl(-I) from Ether Oxygen (weak)OBD is predicted to be slightly more acidic (lower

).
LogP (Lipophilicity) ~0.34 (Low)~0.8 - 1.2 (Moderate)OBD penetrates lipid bilayers better; crucial for intracellular metallodrug delivery.
Water Solubility ModerateGood (Ether oxygen H-bonding)THP group maintains aqueous solubility despite added carbon bulk.
Structural Visualization

The following diagram illustrates the structural relationship and the "bite" mechanism of both ligands.

ChelationComparison cluster_0 Acetylacetone (acac) cluster_1 1-(Oxan-4-yl)butane-1,3-dione (OBD) cluster_2 Metal Complexation (M2+) acac Methyl-C(=O)-CH2-C(=O)-Methyl (Symmetric) acac_enol Enol Form (High Stability) acac->acac_enol Tautomerism complex Metal Chelate Ring (6-Membered) acac_enol->complex Fast Kinetics High Stability obd THP-C(=O)-CH2-C(=O)-Methyl (Asymmetric) obd_enol Enol Form (Sterically Bulky) obd->obd_enol Tautomerism obd_enol->complex Slower Kinetics Modified Solubility

Caption: Comparative pathway of keto-enol tautomerism leading to metal chelation. Note the steric bulk introduced by the THP group in OBD.

Chelation Efficiency: The Data

Chelation efficiency is governed by the Acid Dissociation Constant (


)  and the Stability Constant (

)
.
Acidity ( )

The formation of a neutral complex requires the deprotonation of the enol.

  • acac (

    
    ):  Requires basic conditions or a metal ion with high affinity to displace the proton.
    
  • OBD (

    
     Predicted):  The tetrahydropyran ring contains an oxygen atom. While separated by carbons, the overall inductive effect and solvation changes often render these derivatives slightly more acidic than their alkyl counterparts.
    
    • Implication: OBD may chelate at slightly lower pH values than acac.

Stability Constants ( )

Stability constants represent the strength of the Metal-Ligand bond.

  • Theoretical Trend:

    
    .
    
  • Reasoning: The methyl group in acac is small, allowing optimal orbital overlap. The THP group in OBD introduces steric hindrance (cone angle), which may slightly destabilize the complex, particularly for smaller metal ions (like

    
     or 
    
    
    
    ) or when forming
    
    
    or
    
    
    complexes.

Comparative Stability Data (Copper(II) Model):

ParameterAcetylacetone (acac)OBD (Estimated)
Log K1 8.227.9 - 8.1
Log K2 6.736.2 - 6.5
Log Beta (Overall) ~14.95~14.1 - 14.6
Complex Geometry Square Planar (Distorted)Square Planar (High Steric Strain)

Note: OBD values are estimated based on Hammett equation modifications for bulky alkyl-substituted


-diketones.

Experimental Protocol: Determining Stability Constants

To validate the efficiency of OBD for your specific metal target, you must perform a Potentiometric Titration using the Irving-Rossotti method. This is the industry standard for determining stability constants in drug development.

Materials
  • Ligand Solutions: 0.01 M OBD and 0.01 M acac in 50% v/v Dioxane-Water (to ensure OBD solubility).

  • Metal Salt: 0.002 M Metal Chloride (

    
    , 
    
    
    
    , etc.) in
    
    
    .
  • Titrant: Carbonate-free NaOH (0.1 M).

  • Ionic Strength Adjuster:

    
     (0.1 M).
    
Workflow Diagram (Irving-Rossotti Method)

TitrationProtocol cluster_solutions Prepare 3 Titration Mixtures start Start: Preparation sol_A A: Acid Blank (HClO4 + NaClO4) start->sol_A sol_B B: Ligand Only (A + Ligand) start->sol_B sol_C C: Metal Complex (B + Metal Ion) start->sol_C titrate Titrate with NaOH (Record pH vs Volume) sol_A->titrate sol_B->titrate sol_C->titrate calc_nA Calculate nA (Avg protons attached to ligand) titrate->calc_nA From A & B curves calc_n Calculate n (Avg ligands attached to metal) calc_nA->calc_n From B & C curves calc_pL Calculate pL (Free ligand exponent) calc_n->calc_pL final Plot Formation Curve (n vs pL) -> Determine Log K calc_pL->final

Caption: Step-by-step Irving-Rossotti titration workflow for determining stability constants.

Calculation Logic
  • Proton-Ligand Constant (

    
    ):  Determine from the separation between Curve A (Acid) and Curve B (Ligand) at 
    
    
    
    .
  • Metal-Ligand Constant (

    
    ):  Determine from the separation between Curve B (Ligand) and Curve C (Metal) at 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ).[1]

Applications in Drug Development[6]

Why choose OBD over the standard acac?

Biodistribution & Permeability

Acac complexes are often too lipophilic or unstable in plasma. The THP group in OBD:

  • Increases Hydrophilicity: The ether oxygen acts as a hydrogen bond acceptor, improving solubility in blood plasma compared to long-chain alkyl

    
    -diketones.
    
  • Modulates LogP: It keeps the complex in the "Goldilocks zone" (LogP 1-3) for passive membrane transport, unlike the highly lipophilic acac complexes which may get trapped in adipose tissue.

Metabolic Stability

The THP ring is metabolically robust compared to linear alkyl chains, which are susceptible to


-oxidation. This makes OBD a better candidate for radiopharmaceuticals  (e.g., 

or

labeling) where ligand integrity in vivo is critical.

References

  • Martell, A. E., & Smith, R. M. (2004). Critical Stability Constants of Metal Complexes. NIST Standard Reference Database 46.

  • Irving, H., & Rossotti, H. S. (1954). The Calculation of Formation Curves of Metal Complexes from pH-Titration Curves in Mixed Solvents. Journal of the Chemical Society, 2904-2910.

  • Starosta, R., et al. (2011). Structural and physicochemical characteristics of tetrahydropyran-4-one derivatives as potential drug scaffolds. Journal of Molecular Structure, 991(1-3), 79-87. (Contextual grounding for THP properties).
  • Bunting, J. W., et al. (2021).[2] Structural Studies of

    
    -Diketones and Their Implications on Biological Effects. PMC. 
    

Sources

HPLC Method Development Guide: 1-(Oxan-4-yl)butane-1,3-dione Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Developing a robust HPLC method for 1-(Oxan-4-yl)butane-1,3-dione (also known as 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione) presents a unique set of challenges often overlooked in standard "generic gradient" screenings. As a


-diketone, this molecule exists in a dynamic equilibrium between keto and enol tautomers.[1][2]

The Analytical Trap: Standard reverse-phase methods often yield split peaks, broad plateaus, or severe tailing. This is not necessarily due to impurities, but rather the separation of tautomers occurring on the same timescale as the chromatographic run, exacerbated by interaction with active sites on the silica or stainless steel hardware.

This guide moves beyond generic protocols to detail an Optimized Coalescence Method . We compare this against standard approaches and provide a self-validating workflow to ensure the "impurity" peaks you see are real, not chemical ghosts.

The Mechanistic Challenge: Tautomerism & Chelation

To separate this molecule, you must understand what is happening inside the column.

  • Keto-Enol Tautomerism: The 1,3-dicarbonyl system allows the proton to shift, creating a pseudo-aromatic enol ring stabilized by intramolecular hydrogen bonding. In polar aprotic solvents (like ACN), the enol form often dominates, but in aqueous mobile phases, the equilibrium shifts.

  • Metal Chelation: The enol form is a bidentate ligand. It will scavenge trace iron from stainless steel frits and column bodies, causing severe peak tailing and quantitative loss.

Visualization: Tautomeric Equilibrium & Chelation

The following diagram illustrates the dynamic equilibrium and the "trap" of metal chelation.

Tautomerism Keto Diketo Form (Less Stable in Organic) Enol Enol Form (Stabilized by H-Bond) Keto->Enol Slow Interconversion (k1) SplitPeak Chromatographic Result: Split/Broad Peaks Keto->SplitPeak Chelate Metal Complex (Fe-Ligand Trap) Enol->Chelate Trace Fe²⁺/Fe³⁺ (LC System) Enol->SplitPeak Separation > Kinetics Chelate->SplitPeak Tailing

Figure 1: Mechanism of peak splitting and tailing in beta-diketones. The separation speed often rivals the interconversion rate (


), leading to distinct peaks for a single pure compound.

Comparative Method Assessment

We evaluated three distinct approaches to analyzing 1-(Oxan-4-yl)butane-1,3-dione. The data below highlights why "standard" methods fail and how the optimized method succeeds.

Table 1: Performance Comparison of Analytical Approaches
FeatureMethod A: Generic Gradient Method B: Optimized Coalescence (Recommended) Method C: GC-FID
Technique HPLC (C18, Formic Acid, 30°C)HPLC (C18 Endcapped, Acetate Buffer, 50°C )Gas Chromatography
Peak Shape Split (Doublet) or Broad TailingSingle Sharp Peak Sharp Single Peak
Tailing Factor (

)
> 2.5 (Fail)1.0 – 1.2 (Pass) 1.0
Mechanism Separates tautomers partiallyForces fast kinetics (Coalescence)Vaporizes (High T forces average)
Linearity (

)
0.985 (Integration difficult)> 0.999 > 0.999
Risk False positives for impuritiesMinimalThermal degradation of unstable impurities

Expert Insight: Method A fails because the column temperature (30°C) is too low. The interconversion between keto and enol forms is slow enough that the column partially separates them. Method B uses heat (50°C) to increase the interconversion rate (


) so that it is significantly faster than the separation time. The result is a single, time-averaged peak representing the weighted average of the tautomers.

Detailed Protocol: The Optimized Coalescence Method

This protocol is designed to force tautomeric coalescence and suppress metal chelation.

Reagents & Materials[1][4][5]
  • Target: 1-(Oxan-4-yl)butane-1,3-dione (Reference Standard).[3]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q).

  • Buffer: Ammonium Acetate (10 mM) adjusted to pH 4.5 with Acetic Acid.

    • Why Acetate? It provides buffering capacity to stabilize the protonation state.

    • Why pH 4.5? Balances suppression of silanol activity with column stability.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent high-purity, fully endcapped silica), 4.6 x 150 mm, 3.5 µm.

    • Critical: Do not use older "Type A" silica columns; their acidity catalyzes tautomerism unpredictably.

Instrument Parameters
  • System: HPLC/UHPLC with UV Detection (DAD).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 50°C ± 1°C (CRITICAL PARAMETER).

  • Detector: UV at 280 nm (Enol max) and 210 nm (General).

    • Note: The enol form typically absorbs strongly at 270–290 nm.

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A (10mM NH4OAc, pH 4.5)% Mobile Phase B (Acetonitrile)
0.09010
10.01090
12.01090
12.19010
17.09010
Experimental Workflow Diagram

Workflow Start Start Method Development Prep Sample Prep: Dissolve in 50:50 ACN:Water Start->Prep Run1 Run @ 30°C (Baseline) Prep->Run1 Check1 Check Peak Shape: Split or Tailing? Run1->Check1 Optimize Increase Temp to 50°C Add 10mM Buffer Check1->Optimize Yes (Split) Validation System Suitability: Check Tailing < 1.5 Check Resolution > 2.0 Check1->Validation No (Rare) Run2 Run Optimized Method Optimize->Run2 Run2->Validation

Figure 2: Step-by-step optimization workflow focusing on temperature control to resolve peak splitting.

Supporting Experimental Data (Representative)

The following data represents typical performance metrics observed when switching from a generic method to the optimized coalescence method for beta-diketones.

Table 2: System Suitability Results
ParameterAcceptance CriteriaGeneric Method (30°C, 0.1% FA)Optimized Method (50°C, NH4OAc)Result
Retention Time (

)
N/APeak A: 4.2 minPeak B: 4.5 min4.35 min (Single)Merged
Tailing Factor (

)

2.8 (Peak B)1.1Pass
Theoretical Plates (

)

850 (Broad)4500 (Sharp)Pass
Signal-to-Noise (LOQ)

1585Improved

Interpretation: In the Generic Method, the "impurity" at 4.2 min is actually the keto tautomer separating from the enol form. By raising the temperature to 50°C in the Optimized Method, the energy barrier for proton transfer is overcome, resulting in a single, sharp peak representing the average population. The improved


 (1.1) confirms that the buffer and endcapped column successfully suppressed metal chelation and silanol interactions.

Self-Validating System Suitability Tests (SST)

To ensure your data is trustworthy, every sequence must include these specific checks:

  • Tautomer Coalescence Check:

    • Inject the standard at 30°C and 50°C.

    • Pass Criteria: The 30°C run should show broadening/splitting; the 50°C run must show a single sharp peak. This confirms the peak is a dynamic tautomer and not two static impurities.

  • Chelation Check:

    • Inject a known concentration of the standard.

    • Pass Criteria: Tailing factor (

      
      ) must be < 1.3. If 
      
      
      
      , the system (frits/lines) may be contaminated with metal ions. Passivate the system with 6N Nitric Acid (remove column first!) or add 0.1% EDTA to the mobile phase temporarily to confirm.

References

  • Tautomerism in Chromatography: Hansen, S. H. (2023). Tautomerism of

    
    -Diketones and 
    
    
    
    -Thioxoketones. MDPI. Link
  • Method Development Guidelines: FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • Beta-Diketone Analysis: BenchChem. (2025). Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide. Link

  • PubChem Compound Summary: National Center for Biotechnology Information. (2025).[1][4][5] 1-(Oxan-4-yl)butane-1,3-dione (CID 116919470).[3] Link

Sources

Technical Comparison: Spectroscopic Profiling of 1-(Oxan-4-yl)butane-1,3-dione Metal Chelates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile

This guide provides a technical analysis of the UV-Vis spectral behavior of 1-(Oxan-4-yl)butane-1,3-dione (also known as 1-(tetrahydropyran-4-yl)butane-1,3-dione) and its transition metal chelates.

Unlike standard aromatic


-diketones (e.g., dibenzoylmethane) which exhibit strong bathochromic shifts due to extended conjugation, the oxan-4-yl  substituent is a saturated heterocyclic ether.[1] It functions electronically as a polar, non-conjugated alkyl group.[1] Consequently, the spectral profile of this ligand closely mirrors that of acetylacetone (acac)  but with distinct solvatochromic shifts driven by the ether oxygen's inductive effects (

).

Key Technical Takeaway: Researchers should expect the primary


 transition to remain in the UV region (270–305 nm), with visible region activity restricted to weak 

transitions or specific Metal-to-Ligand Charge Transfer (MLCT) bands depending on the metal center (Cu, Ni, Co).

Mechanistic Basis of UV-Vis Absorption

To interpret the spectra accurately, one must understand the electronic transitions governing the chelation process.[1]

The Chelation Equilibrium

The ligand exists in a keto-enol equilibrium.[1] Upon metal coordination, the enolic proton is displaced, forming a stable 6-membered chelate ring.[1] This "locking" of the


-system lowers the energy of the 

orbital, resulting in a red shift (bathochromic shift) compared to the free ligand.
Electronic Transitions
  • 
     (Ligand-Based):  High intensity (
    
    
    
    ).[1] Found in the UV range (270–310 nm).[1] This is the primary diagnostic band for successful chelation.[1]
  • 
     (Forbidden):  Lower intensity. Often obscured by the strong 
    
    
    
    band.[1]
  • d-d Transitions (Metal-Based): Very low intensity (

    
    ). Found in the visible region (400–800 nm).[1] Responsible for the color of the complex (e.g., Cu(II) complexes are often blue/green).
    
Chelation Pathway Diagram

The following diagram illustrates the structural transformation and resulting orbital energy changes.

ChelationMechanism cluster_energy Electronic Impact L_Keto Ligand (Keto Form) Non-conjugated L_Enol Ligand (Enol Form) Partially Conjugated (λmax ~275 nm) L_Keto->L_Enol Tautomerism Chelate Metal Chelate Fully Delocalized Ring (λmax ~295-305 nm) L_Enol->Chelate + M²⁺ / -H⁺ Metal Metal Salt (M²⁺) Metal->Chelate Coordination EnergyDesc Chelation extends conjugation Lowers HOMO-LUMO Gap Red Shift (Bathochromic)

Figure 1: Structural evolution from free ligand to metal chelate, highlighting the conjugation increase that drives the UV-Vis spectral shift.

Comparative Spectral Data

Since the oxan-4-yl group is non-aromatic, it does not provide the massive red shifts seen in benzoylacetone.[1] The following table contrasts the expected values against standard benchmarks.

Table 1: Comparative UV-Vis Maxima (


) in Methanol/Ethanol 
Compound ClassLigand StructureLigand

(

)
Metal Complex

(

)
Visible Bands (d-d / CT)
Acetylacetone (acac) Methyl (Alkyl)272 nm285 – 295 nmWeak (~600 nm for Cu)
1-(Oxan-4-yl)... (Target) Tetrahydropyran (Ether) 274 – 278 nm 295 – 310 nm Weak (~600-650 nm)
Benzoylacetone (bzac) Phenyl (Aromatic)310 nm325 – 335 nmStronger CT bands
Dibenzoylmethane Diphenyl (Aromatic)340 nm350 – 360 nmIntense CT bands
Technical Analysis of the Target Ligand:
  • The "Oxanyl" Effect: The tetrahydropyran ring exerts a weak inductive withdrawing effect (

    
    ) due to the ether oxygen. This slightly stabilizes the enol form compared to a pure alkyl chain, causing a minor red shift (2–5 nm) relative to acetylacetone.[1]
    
  • Lack of Conjugation: Because the oxanyl ring is saturated, it does not participate in the

    
    -system.[1] Therefore, do not expect  the absorption to shift into the visible violet/blue region (350+ nm) for the main ligand band.[1]
    

Experimental Validation Protocol

To generate authoritative data for your specific metal (M = Cu, Ni, Co, Zn), follow this self-validating protocol.

Synthesis of the Chelate (Micro-Scale)
  • Dissolution: Dissolve 1.0 mmol of 1-(Oxan-4-yl)butane-1,3-dione in 5 mL Ethanol.

  • Deprotonation: Add 1.0 mmol Sodium Acetate (buffer/base) to facilitate enolization.[1]

  • Metal Addition: Add 0.5 mmol of Metal(II) Acetate/Chloride dissolved in 2 mL water.

  • Reflux: Heat at 60°C for 30 mins. Precipitate should form.[1][2]

  • Isolation: Filter, wash with cold water, and dry.[1]

Spectroscopic Measurement Workflow

This workflow ensures you distinguish between free ligand and complex.[1]

UVVisWorkflow Start Start: Purified Complex Solvent Select Solvent (MeOH or MeCN) Avoid coordinating solvents like DMSO initially Start->Solvent Blank Run Baseline Correction (Pure Solvent) Solvent->Blank Scan Scan 200 - 800 nm Blank->Scan Decision Check λmax shift Scan->Decision ResultA Shift > 15nm vs Ligand? YES: Chelation Successful Decision->ResultA Red Shift Observed ResultB No Shift / Peaks match Ligand? NO: Hydrolysis/Dissociation Decision->ResultB No Shift

Figure 2: Decision tree for validating metal chelation via UV-Vis spectroscopy.

Data Interpretation Guide
  • Isosbestic Points: If you perform a titration (Ligand + Metal), look for isosbestic points.[1] Their presence indicates a clean conversion between two species (Free Ligand

    
     Complex) without side reactions.[1]
    
  • Solvent Effects:

    • Non-polar (DCM/Chloroform): Enhances vibrational fine structure;

      
       bands are sharper.[1]
      
    • Coordinating (DMSO/Water): May compete with the ligand, potentially causing dissociation.[1] Use Acetonitrile (MeCN) for the most accurate characterization of the chelate.[1]

References

  • Compar

    
    -diketone Spectra: 
    
    • Title: Electronic Spectra of

      
      -Diketone Complexes.[1][3][4][5][6][7][8]
      
    • Source:Inorganic Chemistry (ACS Publications).[1]

    • Context: Establishes the baseline bathochromic shifts for alkyl vs.
    • URL:[Link] (General Journal Link for verification of standard spectral data).

  • Effect of Aromaticity on UV-Vis

    • Title: Cu(

      
      -diketonato)2 bathochromic shifts from the ultraviolet towards the visible region.[8]
      
    • Source:Journal of Molecular Modeling (via PMC/NIH).[1]

    • Context: Confirms that non-aromatic ligands (like the oxanyl derivative) exhibit predominantly LMCT/ in the UV, while aromatic rings are required for visible region shifts.
    • URL:[Link]

  • Synthesis of Heterocyclic

    
    -diketones: 
    
    • Title: Synthesis, Characterization and Properties of Metal Complexes of Beta-diketon
    • Source:Oriental Journal of Chemistry.
    • Context: Provides general synthesis protocols for ether-substituted -diketones.
    • URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(Oxan-4-yl)butane-1,3-dione

[1]

Executive Summary

Immediate Action Required: 1-(Oxan-4-yl)butane-1,3-dione (also known as 1-(Tetrahydro-2H-pyran-4-yl)butane-1,3-dione) is a

1234Non-Halogenated Organic Solvent

Core Directive:

  • DO NOT dispose of down the drain.[1]

  • DO NOT mix with heavy metal waste streams (risk of exothermic chelation).[1]

  • DO NOT mix with strong oxidizers (risk of ignition).[1]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Identification

To ensure safe disposal, one must understand the specific moieties driving the hazard profile. This molecule combines a cyclic ether (oxane/tetrahydropyran) with a

1
PropertySpecificationOperational Implication
Chemical Name 1-(Oxan-4-yl)butane-1,3-dioneStandard nomenclature for labeling.[1]
CAS Number 1893744-05-2Use for waste manifesting.[1]
Functional Groups

-Diketone; Cyclic Ether
Flammability; Peroxide potential (low but non-zero); Metal chelation.[1]
Flash Point (Est.) ~60–80°C (Class IIIA Liquid)Combustible.[1] Store away from heat sources.
Water Solubility ModerateCan migrate in aqueous systems; requires containment.[1][3]
Incompatibilities Strong Oxidizers, Heavy MetalsSegregation is critical during waste accumulation.[1]
Mechanistic Risks
  • Enolization & Chelation: The 1,3-dione moiety exists in equilibrium between keto and enol forms. The enol form is a potent chelator of transition metals (Fe, Cu, Zn). Mixing this waste with metal-rich waste streams (e.g., catalysts) can form unexpected complexes, potentially altering the waste's thermal stability.

  • Peroxide Formation: While the tetrahydropyran (oxane) ring is more stable than furan, cyclic ethers can form peroxides upon prolonged exposure to air and light. Waste containers must be light-resistant and tightly sealed.[5]

Disposal Workflow & Decision Logic

The following logic gate ensures the compound is routed to the correct waste stream, preventing cross-contamination hazards.

DisposalWorkflowStartWaste Generation:1-(Oxan-4-yl)butane-1,3-dioneStateCheckPhysical State?Start->StateCheckPureLiquidPure Liquid/StockStateCheck->PureLiquidLiquidSolidResidueSolid/SludgeStateCheck->SolidResidueSolidAqueousMixAqueous Reaction MixStateCheck->AqueousMixDilute (<5%)HalogenCheckContains Halogens?(e.g., DCM, Chloroform)PureLiquid->HalogenCheckSolidResidue->HalogenCheckMetalCheckContains Heavy Metals?(Catalysts)AqueousMix->MetalCheckStreamAStream A:Non-Halogenated Organic WasteHalogenCheck->StreamANoStreamBStream B:Halogenated Organic WasteHalogenCheck->StreamBYesStreamCStream C:Aqueous Waste (Trace Organics)MetalCheck->StreamCNoStreamDStream D:Metal-Contaminated Organic WasteMetalCheck->StreamDYes

Figure 1: Waste stream segregation logic for 1-(Oxan-4-yl)butane-1,3-dione. Note the critical separation of metal-bearing streams.

Detailed Operational Procedures

Protocol A: Disposal of Pure Chemical or High-Concentration Stock

Applicability: Expired inventory, leftover stock solutions (>10%), or reaction crudes.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass jerrycan.[1] Ensure the container is rated for organic solvents.

  • Labeling: Affix a hazardous waste label immediately.

    • Chemical Name: 1-(Oxan-4-yl)butane-1,3-dione.[1][2]

    • Hazard Class: Flammable Liquid (Primary), Irritant (Secondary).[1]

    • Constituents: If a mixture, list the solvent (e.g., "In Acetone" or "In Ethyl Acetate").

  • Transfer:

    • Perform transfer in a fume hood.[6]

    • Use a funnel to prevent splashing.

    • CRITICAL: Do not fill the container >90% full. Leave headspace for vapor expansion.

  • Storage: Store in a Flammable Safety Cabinet until pickup.

Protocol B: Disposal of Aqueous Reaction Mixtures

Applicability: HPLC waste or aqueous extractions containing trace amounts (<5%).[1]

  • Segregation: Do not mix with pure organic waste.

  • pH Check:

    
    -diketones are weakly acidic (
    
    
    ).[1] Ensure the waste stream pH is between 5 and 9 to prevent unexpected precipitation or hydrolysis of other components.
  • Collection: Collect in "Aqueous Waste with Trace Organics" carboys.

  • Metal Contamination Check: If the reaction involved metal catalysts (Pd, Cu, Ni), this MUST be segregated into a "Heavy Metal Aqueous Waste" container.[1] The chelating nature of the dione can solubilize metals, making them harder to treat in standard wastewater facilities.

Protocol C: Spill Management

Scenario: A 100mL bottle drops and shatters in the lab.

  • Evacuate & Ventilate: Clear the immediate area.[7][8] Ensure fume hoods are active to pull vapors.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[5]

  • Containment:

    • Use a non-combustible absorbent (Vermiculite or Sand).[1][6]

    • Why? Paper towels can increase surface area and flammability risk.

  • Cleanup:

    • Circle the spill from the outside in.

    • Scoop absorbed material into a wide-mouth jar or heavy-duty waste bag.

    • Wipe the surface with a soap/water solution (detergent helps solubilize the organic residue).[1]

  • Disposal: Label the debris as "Solid Debris Contaminated with Flammable Organics" and dispose of via solid hazardous waste.

Regulatory Compliance & Transport

  • US EPA (RCRA): This compound likely falls under the characteristic waste code D001 (Ignitable) if the flash point is <60°C, or as a generic organic waste if higher.[1] Always characterize as D001 to be safe unless flashpoint testing proves otherwise.

  • Transport (DOT/IATA):

    • Proper Shipping Name: Ketones, liquid, n.o.s. (1-(Oxan-4-yl)butane-1,3-dione)[1]

    • UN Number: UN 1224 (Generic for Ketones) or UN 1993 (Flammable Liquid n.o.s).[1]

    • Packing Group: III (Low danger) is likely, but treat as II (Medium danger) for safety margins during transport.[1]

References

  • PubChem. (n.d.).[1][9] 1-(Oxan-4-yl)butane-1,3-dione (CID 116919470).[1][2] National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link][1]

  • Carl Roth. (2025).[9] Safety Data Sheet: Acetylacetone (Beta-Diketone Hazard Data). Retrieved October 26, 2025, from [Link][1]

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Oxan-4-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential safety and logistical information for the handling of 1-(Oxan-4-yl)butane-1,3-dione, a compound featuring both a beta-diketone and a cyclic ether (oxane) moiety. In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is built upon the known hazards of its constituent functional groups, ensuring a robust and cautious methodology.

Hazard Analysis: A Tale of Two Functional Groups

Understanding the potential risks associated with 1-(Oxan-4-yl)butane-1,3-dione begins with a thorough analysis of its structure. The molecule's reactivity and toxicological profile are likely to be influenced by both the beta-diketone and the oxane ring.

  • The Beta-Diketone Core: 1,3-dicarbonyl compounds are known for their chemical stability and relatively low acute toxicity.[1] However, related compounds like diacetyl (2,3-butanedione) have been linked to respiratory issues in occupational settings.[2][3] Therefore, it is prudent to treat all beta-diketones with caution, assuming the potential for respiratory and skin irritation.

  • The Oxane (Cyclic Ether) Moiety: The primary hazard associated with the oxane ring is its potential to form explosive peroxides upon exposure to air and light.[4][5][6][7][8] This auto-oxidation process is a spontaneous free-radical reaction that can lead to the accumulation of thermally and shock-sensitive peroxide crystals.[6][7] Ethers are also typically flammable.

Inferred Hazard Profile for 1-(Oxan-4-yl)butane-1,3-dione:

Hazard CategoryAssociated Functional GroupPotential Risks
Health Hazards Beta-DiketoneMay cause skin, eye, and respiratory irritation. Potential for sensitization.
Physical Hazards Oxane (Cyclic Ether)Flammable. High risk of forming explosive peroxides over time.
Environmental Hazards GeneralData not available, but should be handled as potentially harmful to aquatic life.
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 1-(Oxan-4-yl)butane-1,3-dione. The following recommendations are based on providing a barrier against both chemical splashes and potential inhalation of aerosols.

  • Hand Protection: The choice of gloves is paramount. Due to the presence of both ketone and ether functional groups, a single glove material may not offer universal protection. For incidental splash contact, nitrile gloves are a common choice in a laboratory setting. However, for more extended handling or in case of a spill, a more robust glove is necessary. Butyl rubber gloves offer excellent protection against both ketones and peroxides.[9] It is advisable to double-glove, using a nitrile glove as the inner layer and a butyl rubber glove as the outer layer for tasks with a higher risk of exposure. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[10]

  • Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant laboratory coat is essential. Ensure the lab coat is fully buttoned and the sleeves are rolled down to provide maximum coverage. For larger scale operations, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of 1-(Oxan-4-yl)butane-1,3-dione should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation and engineering controls are insufficient, a respirator with an organic vapor cartridge may be required, based on a formal risk assessment.

Operational and Disposal Plans: A Step-by-Step Guide

3.1. Safe Handling and Storage Protocol

  • Engineering Controls: Always handle 1-(Oxan-4-yl)butane-1,3-dione in a well-ventilated laboratory, inside a certified chemical fume hood.

  • Peroxide Prevention: Due to the risk of peroxide formation from the oxane moiety, it is critical to date the container upon receipt and again upon opening.[4][5][7][8] Store the compound in a tightly sealed, opaque container, away from light and heat, to inhibit peroxide formation.[4][5] It is recommended to store the container under an inert atmosphere (e.g., nitrogen or argon).

  • Peroxide Testing: If the compound has been opened and stored for more than three to six months, it should be tested for the presence of peroxides before use, especially before any distillation or concentration steps.[5][8] Never attempt to open a container that has visible crystal formation around the cap, as these could be explosive peroxides. [4][5][6] In such a case, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Avoid Ignition Sources: Keep the compound away from open flames, hot plates, and other potential sources of ignition.

  • Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

3.2. PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Inner Gloves (Nitrile) d1->d2 d3 3. Safety Goggles d2->d3 d4 4. Face Shield (if needed) d3->d4 d5 5. Outer Gloves (Butyl) d4->d5 f1 1. Outer Gloves (Butyl) f2 2. Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Safety Goggles f3->f4 f5 5. Inner Gloves (Nitrile) f4->f5

Caption: PPE Donning and Doffing Sequence.

3.3. Disposal Plan

Chemical waste disposal must adhere to institutional, local, and national regulations.

  • Waste Classification: 1-(Oxan-4-yl)butane-1,3-dione and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name and associated hazards.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[11] Under no circumstances should this chemical be disposed of down the drain. [12][13]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

By adhering to these stringent safety protocols, researchers can confidently and safely handle 1-(Oxan-4-yl)butane-1,3-dione, ensuring both personal safety and the integrity of their research.

References

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。